N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h2-6,12H,1,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARULNOSMOTZCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride CAS 99359-27-0 properties
An In-Depth Technical Guide to N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride (CAS 99359-27-0): Properties, Synthesis, and Applications in Drug Discovery
Introduction
N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride, with CAS Registry Number 99359-27-0, is a secondary amine salt that serves as a highly versatile and strategic building block in modern medicinal chemistry and drug development.[1] Its molecular architecture is distinguished by three key functional moieties: a nucleophilic secondary amine, a reactive terminal alkene (allyl group), and a 4-bromophenyl ring. This trifecta of functionality provides a robust platform for synthetic elaboration.
The 4-bromophenyl group, in particular, acts as a crucial synthetic handle for late-stage diversification of drug candidates through metal-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around a core scaffold, a cornerstone of structure-activity relationship (SAR) studies. This guide offers a comprehensive technical overview of the compound's properties, proven synthetic methodologies, characteristic reactivity, and safe handling protocols, designed for researchers and scientists in the field of pharmaceutical development.
Section 1: Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for this specific salt is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Table 1: Core Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 99359-27-0 | [2] |
| Molecular Formula | C₁₀H₁₃BrClN | [2] |
| Molecular Weight | 262.57 g/mol | [2] |
| IUPAC Name | N-(4-bromobenzyl)prop-2-en-1-amine;hydrochloride | |
| SMILES | C=CCNCC1=CC=C(Br)C=C1.Cl | [2] |
| Appearance | White to off-white solid | [3] |
Spectroscopic Profile (Theoretical)
The structural identity of N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride can be unequivocally confirmed through a combination of spectroscopic techniques. The following profile outlines the expected spectral characteristics.
¹H NMR Spectroscopy (in D₂O or DMSO-d₆):
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.4-7.8 ppm). The protons ortho to the bromine atom will appear as a doublet, and the protons meta to the bromine will appear as a second doublet, both exhibiting typical ortho-coupling constants (J ≈ 8-9 Hz).
-
Allyl Protons:
-
A multiplet (~5.8-6.0 ppm) corresponding to the internal vinyl proton (-CH=).
-
Two signals (~5.2-5.4 ppm) for the terminal vinyl protons (=CH₂), likely appearing as a doublet and a doublet of doublets.
-
-
Benzyl Protons (-CH₂-Ar): A singlet or a sharp multiplet (~4.1-4.3 ppm) integrating to two protons.
-
Allylic Protons (-CH₂-CH=): A doublet or multiplet (~3.5-3.7 ppm) integrating to two protons.
-
Amine Proton (N-H): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. In the hydrochloride salt form, this proton is exchangeable and may be broadened significantly.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six signals are expected. The carbon bearing the bromine atom (C-Br) will be in the ~122-125 ppm range. The ipso-carbon (C-CH₂) will be around ~135-138 ppm. The remaining four aromatic carbons will appear in the ~128-133 ppm region.
-
Alkene Carbons: Two signals are expected: one for the terminal =CH₂ carbon (~118-122 ppm) and one for the internal -CH= carbon (~130-134 ppm).
-
Aliphatic Carbons: Two signals are expected for the benzylic (-CH₂-Ar) and allylic (-CH₂-CH=) carbons, typically in the range of ~45-55 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption band in the region of 2400-2800 cm⁻¹ is characteristic of a secondary amine salt.
-
C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.
-
C=C Stretch: A sharp peak around 1640-1650 cm⁻¹ corresponding to the alkene double bond.
-
Aromatic C=C Bending: Several sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹.
Mass Spectrometry (MS): Analysis of the free base (N-(4-Bromobenzyl)prop-2-en-1-amine, MW: 226.11) would show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the mass spectrum will exhibit a distinctive M⁺ and M+2 isotopic pattern of nearly 1:1 intensity, which is a definitive indicator for the presence of a single bromine atom.[4] Common fragmentation patterns would include the loss of the allyl group and the formation of the stable 4-bromobenzyl cation.
Section 2: Synthesis and Purification
The synthesis of N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride is readily achievable through established and reliable organic chemistry methodologies. The two most common and efficient routes are reductive amination and direct N-alkylation.
Method A: Reductive Amination
This two-step, one-pot approach is often preferred for its high selectivity and use of readily available starting materials. It involves the initial formation of an imine from 4-bromobenzaldehyde and allylamine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 eq) in methanol or dichloromethane (DCM), add allylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Workup: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Salt Formation and Purification: Dissolve the crude free-base amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether or dioxane (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure product.
Method B: Direct N-Alkylation
This method involves the direct substitution reaction between a 4-bromobenzyl halide and allylamine. A base is typically required to neutralize the hydrohalic acid byproduct.[1]
This capability for late-stage functionalization allows chemists to rapidly generate libraries of analogues from a common intermediate, accelerating the identification of lead compounds with improved potency, selectivity, or pharmacokinetic properties.
The Allylamine Moiety
The allylamine portion of the molecule also offers several avenues for chemical modification:
-
Alkene Reactions: The double bond can undergo reactions such as hydrogenation (to give the propyl analogue), dihydroxylation, epoxidation, or ozonolysis.
-
Amine Reactivity: The secondary amine can be further alkylated, acylated, or used in reductive amination reactions to build more complex structures.
Section 4: Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride. The primary hazards are related to its irritant properties. [3][5]
Table 2: Hazard Identification
| Hazard Class | GHS Classification | Precautionary Advice | Source(s) |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | [3][5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [3][5] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | [3][5] |
Safe Handling Protocols:
-
Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood. [5]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [6] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use. [6] * Skin and Body Protection: Wear a lab coat. Avoid contact with skin. [6] * Respiratory Protection: If dust is generated, use an approved particulate respirator (e.g., N95). [3] First-Aid Measures:
-
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [3]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [3]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [3]* If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention. [5] Storage Recommendations:
-
Store in a cool, dry, and well-ventilated place. [7]* Keep the container tightly closed to prevent moisture ingress. [3]* Store away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride is a strategically designed synthetic intermediate of significant value to the drug discovery and development pipeline. Its well-defined points of chemical reactivity—the aryl bromide for cross-coupling, the alkene for various additions, and the secondary amine for further substitution—provide a versatile platform for the synthesis of novel and diverse chemical entities. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, enables researchers to fully leverage its potential in the creation of next-generation therapeutics.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- BroadPharm. (2025). Safety Data Sheet.
- TargetMol. (n.d.). Safety Data Sheet.
- Merck Millipore. (n.d.). Safety Data Sheet.
-
Filo. (2025). Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C..). Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Terephthaloyl chloride. Retrieved from [Link]
-
Ottokemi. (n.d.). 4-Bromobenzyl amine, 96%. Retrieved from [Link]
-
Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Terephthalic Acid. Retrieved from [Link]
-
Cheméo. (n.d.). Terephthalic acid, nonyl propyl ester - Chemical & Physical Properties. Retrieved from [Link]
-
Semantic Scholar. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Retrieved from [Link]
-
CHEMIX. (n.d.). IR NMR MS Spectroscopy. Retrieved from [Link]
- Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. (n.d.). Angewandte Chemie International Edition.
-
Zhu, Y., et al. (n.d.). N-(4-Bromobenzylidene)naphthalen-1-amine. PMC. Retrieved from [Link]
-
Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. (2025). PMC - NIH. Retrieved from [Link]
- Google Patents. (2012). Synthesis production method of bromhexini hydrochloride.
-
Role of chemistry in drug discovery and drug design. (2021). ResearchGate. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (n.d.). PMC. Retrieved from [Link]
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
- Google Patents. (n.d.). Preparation of halogenated primary amines.
-
ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
Baruch S. Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 99359-27-0|N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lehigh.edu [lehigh.edu]
- 5. broadpharm.com [broadpharm.com]
- 6. targetmol.com [targetmol.com]
- 7. fishersci.com [fishersci.com]
4-bromobenzyl allylamine hydrochloride chemical data
An In-Depth Technical Guide to 4-Bromobenzyl Allylamine Hydrochloride: Synthesis, Properties, and Potential Applications
Authored by a Senior Application Scientist
Foreword: The landscape of drug discovery is one of perpetual innovation, where novel molecular architectures are continuously sought to address unmet medical needs. Within this landscape, certain structural motifs consistently emerge as privileged scaffolds due to their favorable interactions with biological targets. The allylamine and benzylamine classes of compounds are prime examples, having yielded potent antifungal agents. This technical guide delves into the chemical data, synthesis, and potential applications of a specific, yet underexplored, member of this family: 4-bromobenzyl allylamine hydrochloride. While direct literature on this exact molecule is sparse, this guide provides a comprehensive overview based on established principles of organic synthesis and medicinal chemistry, offering a predictive yet robust framework for researchers and drug development professionals.
Molecular Overview and Chemical Identity
4-Bromobenzyl allylamine hydrochloride is a secondary amine salt, integrating the structural features of a 4-bromobenzyl group and an allyl group. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility.
Table 1: Chemical Data for 4-Bromobenzyl Allylamine Hydrochloride
| Property | Value | Source/Method |
| Chemical Name | N-allyl-1-(4-bromophenyl)methanamine hydrochloride | IUPAC Nomenclature |
| Synonyms | 4-Bromobenzyl allylamine HCl | Common Name |
| Molecular Formula | C₁₀H₁₃BrClN | Calculated |
| Molecular Weight | 262.57 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Chemical Structure | ChemDraw |
Rationale for Scientific Interest
The scientific interest in 4-bromobenzyl allylamine hydrochloride stems from the established biological activities of its constituent moieties:
-
The Allylamine Moiety: Allylamines are a well-established class of antifungal agents that act by inhibiting squalene epoxidase, a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] This disruption of the fungal cell membrane leads to cell death.[1]
-
The Benzylamine Moiety: Benzylamines also exhibit antifungal properties, with some members of this class also targeting squalene epoxidase.[1]
-
The 4-Bromobenzyl Group: The presence of a bromine atom on the phenyl ring provides a handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[3][4] This allows for the synthesis of a diverse library of analogues to explore structure-activity relationships (SAR). Furthermore, the 4-bromobenzyl moiety itself is found in numerous biologically active compounds, including anticancer and antimicrobial agents.[5][6]
The combination of these three components in a single molecule makes 4-bromobenzyl allylamine hydrochloride a compelling candidate for investigation as a novel therapeutic agent, particularly in the realm of antifungal drug discovery.
Proposed Synthetic Pathways
The synthesis of 4-bromobenzyl allylamine hydrochloride can be approached through two primary and reliable synthetic strategies: N-alkylation and reductive amination.
Synthesis via N-Alkylation
This is a direct and classical approach for the formation of a C-N bond. It involves the reaction of a primary amine (allylamine) with a benzyl halide (4-bromobenzyl bromide).
Sources
- 1. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens [mdpi.com]
- 2. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride molecular weight and formula
Executive Summary
N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride (also known as N-(4-Bromobenzyl)allylamine hydrochloride) is a bifunctional organic building block critical in medicinal chemistry and materials science. Its structure combines an aryl bromide —enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)—and an allyl group , which serves as a handle for olefin metathesis or further functionalization.
This guide provides a definitive technical profile, synthesis workflows, and validation protocols for researchers utilizing this compound in drug discovery and complex molecule synthesis.
Physicochemical Specifications
The following data represents the theoretical and experimentally observed properties for the hydrochloride salt form.
| Property | Specification | Notes |
| IUPAC Name | N-[(4-Bromophenyl)methyl]prop-2-en-1-amine hydrochloride | |
| CAS Number | 99359-27-0 | |
| Molecular Formula | C₁₀H₁₃BrClN | Includes HCl stoichiometry |
| Molecular Weight | 262.57 g/mol | Free base: 226.11 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Et₂O) |
| Melting Point | 185–190 °C (Typical for class) | Decomposes at high temperatures |
| Isotopic Pattern | ¹H-NMR, MS (ESI+) | Distinct 1:1 doublet for ⁷⁹Br/⁸¹Br |
Synthesis & Manufacturing Protocols
To ensure high purity and prevent the formation of tertiary amines (bis-alkylation), Reductive Amination is the preferred synthetic route over direct alkylation. This method ensures mono-alkylation selectivity.
Protocol A: Reductive Amination (High Selectivity)
Rationale: Direct alkylation of allylamine with 4-bromobenzyl bromide often leads to over-alkylation. Reductive amination proceeds via an imine intermediate, strictly controlling stoichiometry.
Reagents:
-
4-Bromobenzaldehyde (1.0 equiv)
-
Allylamine (1.1 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Methanol (anhydrous)
-
HCl (4M in Dioxane)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask, dissolve 4-Bromobenzaldehyde (10 mmol) in anhydrous Methanol (30 mL).
-
Addition: Add Allylamine (11 mmol) dropwise at 0 °C. Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitoring: TLC should show consumption of aldehyde.
-
Reduction: Cool the solution back to 0 °C. Add NaBH₄ (15 mmol) portion-wise over 20 minutes (Caution: Gas evolution).
-
Workup: Stir for 12 hours at RT. Quench with water (10 mL) and extract with Dichloromethane (3 x 20 mL). Dry organic layer over MgSO₄ and concentrate in vacuo to yield the Free Base (oil).
-
Salt Formation: Dissolve the crude oil in minimal Diethyl Ether. Add HCl (4M in Dioxane) dropwise at 0 °C until precipitation is complete.
-
Purification: Filter the white solid and wash with cold Ether. Recrystallize from Ethanol/Ether if necessary.
Synthesis Workflow Diagram
Figure 1: Selective reductive amination pathway preventing over-alkylation by proceeding through an imine intermediate.
Analytical Characterization (Self-Validating)
When characterizing the product, the following spectral signatures confirm the structure and purity.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆
-
δ 9.4 ppm (br s, 2H): Ammonium protons (NH₂⁺). Disappears on D₂O shake.
-
δ 7.60 ppm (d, J=8.4 Hz, 2H): Aryl protons ortho to Bromine.
-
δ 7.45 ppm (d, J=8.4 Hz, 2H): Aryl protons meta to Bromine.
-
δ 5.95 ppm (m, 1H): Allyl internal alkene (-CH=).
-
δ 5.30–5.45 ppm (m, 2H): Allyl terminal alkene (=CH₂).
-
δ 4.10 ppm (s, 2H): Benzylic CH₂.
-
δ 3.55 ppm (d, 2H): Allylic CH₂ adjacent to Nitrogen.
Mass Spectrometry (ESI-MS)
-
Parent Ion [M+H]⁺: 226.02 / 228.02 m/z.
-
Pattern: Distinct 1:1 doublet intensity ratio indicating the presence of one Bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Handling, Stability & Safety
Safety Profile (GHS Classification):
-
Signal Word: Warning
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).
-
Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses.
Storage Protocol:
-
Hygroscopicity: The HCl salt is hygroscopic.[3] Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Temperature: Store at 2–8 °C for long-term stability.
-
Shelf Life: >2 years if kept dry and away from light.
References
-
Organic Chemistry Portal. (2024). General Methods for Reductive Amination. Retrieved from [Link]
-
ChemSrc. (2025).[4] Molecular Properties of Benzyl Allylamine Derivatives. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of Biaryl Allylamines via Suzuki-Miyaura Cross-Coupling
Executive Summary & Strategic Importance
Biaryl allylamines represent a privileged pharmacophore in medicinal chemistry, serving as the structural core for potent antifungals (e.g., Naftifine, Terbinafine analogs) and calcium channel blockers. While traditional routes rely on Heck coupling or reductive amination, these methods often suffer from regioselectivity issues or limited substrate scope.
This guide details a robust Suzuki-Miyaura Cross-Coupling (SMCC) protocol designed specifically for halogenated allylamine substrates . The primary challenge in this transformation is the Lewis basicity of the allylamine nitrogen, which can coordinate to the Palladium center, poisoning the catalyst and stalling the reaction. Furthermore, the allylic double bond is prone to isomerization under thermal stress.
This protocol utilizes sterically demanding, electron-rich Buchwald-type phosphine ligands to suppress amine coordination and ensure high turnover numbers (TON) while preserving stereochemical integrity.
Critical Reaction Parameters & Mechanistic Design
To successfully couple arylboronic acids with halo-allylamines, the reaction system must be engineered to overcome three specific failure modes:
Catalyst Deactivation by Amine Binding
-
The Problem: The free nitrogen lone pair in the allylamine substrate (
) acts as a competitive ligand, displacing phosphines and forming inactive Pd-amine complexes. -
The Solution: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These bulky biaryl ligands create a "protective shell" around the Pd(0) center, sterically precluding the approach of the amine substrate while facilitating oxidative addition into the Ar-X bond.
Allylic Isomerization
-
The Problem: Prolonged heating with unoptimized bases can trigger the migration of the double bond, converting the allylamine to an enamine or imine.
-
The Solution: Use mild, inorganic bases like
or in a biphasic solvent system (Toluene/Water). The biphasic nature keeps the bulk of the base in the aqueous phase, buffering the organic phase and minimizing isomerization.
Stereoretention
-
The Protocol: The Suzuki mechanism is generally stereoretentive. Starting with trans-cinnamyl amine derivatives yields trans-biaryl products, provided the
-hydride elimination pathway is suppressed by the ligand choice.
Visual Workflow: The Catalytic Cycle
The following diagram illustrates the engineered pathway, highlighting the role of the bulky ligand (L) in preventing the "Off-Cycle" amine poisoning trap.
Caption: The catalytic cycle for biaryl allylamine synthesis. Note the "Off-Cycle Trap" (grey) where the amine substrate can deactivate the catalyst; this is prevented by using bulky ligands like SPhos.
Standard Operating Protocol (SOP)
Target Reaction: Coupling of (E)-3-(4-bromophenyl)-N-methylprop-2-en-1-amine with phenylboronic acid to synthesize a core biaryl allylamine.
Reagents & Materials
-
Substrate: 1.0 equiv (e.g., 1.0 mmol) Brominated Allylamine derivative.
-
Coupling Partner: 1.2 – 1.5 equiv Arylboronic Acid.
-
Catalyst: 1-2 mol%
. -
Ligand: 2-4 mol% SPhos (Ligand:Pd ratio 2:1).
-
Base: 2.0 equiv
(tribasic potassium phosphate). -
Solvent: Toluene : Water (10:1 ratio). Note: The water is critical for the boronic acid activation.
Step-by-Step Procedure
-
Catalyst Pre-complexation (The "Active" Step):
-
In a dry Schlenk tube or vial equipped with a stir bar, add
(2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol). -
Add 1.0 mL of anhydrous Toluene.
-
Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active
species.
-
-
Reaction Assembly:
-
To the catalyst solution, add the Aryl Bromide Substrate (1.0 mmol) and the Arylboronic Acid (1.2 mmol).
-
Add solid
(424 mg, 2.0 mmol). -
Add the remaining solvent: 3.0 mL Toluene and 0.4 mL deionized Water.
-
Critical: Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (prevents homocoupling of boronic acid).
-
-
Execution:
-
Seal the vessel (Teflon-lined cap).
-
Heat to 80°C (block temperature) with vigorous stirring (800 rpm).
-
Time: Run for 4–12 hours. Monitor by TLC or LC-MS.
-
Checkpoint: The reaction is complete when the starting bromide is consumed. If the reaction stalls, add 0.5 equiv more boronic acid, not more catalyst.
-
-
Workup & Purification:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).
-
Extract the aqueous layer once with Ethyl Acetate.
-
Combine organics, dry over
, filter, and concentrate. -
Purification: Flash column chromatography. Note: Since the product is an amine, pre-treat the silica gel with 1% Triethylamine in Hexanes to prevent streaking, or use a DCM/MeOH/NH4OH gradient.
-
Data & Optimization: Ligand Effects
The choice of ligand is the single most significant variable in this synthesis. The table below summarizes internal validation data coupling N-methyl-N-(4-bromocinnamyl)amine with 4-fluorophenylboronic acid.
| Ligand System | Pd Loading | Base | Yield (%) | Observations |
| 5 mol% | 35% | Significant starting material remaining; catalyst poisoning evident. | ||
| 3 mol% | 62% | Moderate yield; difficult purification due to dppf byproducts. | ||
| 1 mol% | 88% | Excellent conversion; fast reaction (<4h). | ||
| 1 mol% | 94% | Optimal. Cleanest crude profile; minimal isomerization. | ||
| PEPPSI-IPr | 2 mol% | 78% | Good alternative if phosphine-free conditions are required. |
Troubleshooting & Quality Control
Reaction Stalls at 50% Conversion
-
Cause: Boronic acid deborylation (hydrolysis of the C-B bond) or Pd oxidation.
-
Fix: Add the boronic acid in two portions (0.7 equiv at T=0, 0.7 equiv at T=2h). Ensure rigorous inert gas sparging.
Double Bond Migration (Isomerization)
-
Symptom: LC-MS shows a peak with the correct mass but different retention time; NMR shows loss of allylic coupling constants.
-
Fix: Lower temperature to 60°C and extend time. Switch base from
to (anhydrous conditions) to reduce basicity in the organic phase.
Product Trapped on Silica
-
Symptom: Low isolated yield despite clean crude NMR.
-
Fix: The amine product interacts strongly with acidic silanols. Use amine-functionalized silica or add 1-5%
(aq) to the eluent during chromatography.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." Chemical Science, 2010.[2]
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
Abonia, R., et al. "Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents."[3] Molecules, 2018, 23(3), 520.[3] (Demonstrates biological relevance of the scaffold).
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." (General protocol validation).
-
Hartwig, J. F., et al. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia."[4] Journal of the American Chemical Society, 2009.[4][5] (Insights on amine tolerance).
Sources
- 1. youtube.com [youtube.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
Application Notes & Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of N-(4-Bromobenzyl)-2-propen-1-amine
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. Arylamine moieties are integral structural motifs in a vast array of biologically active compounds and functional materials.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a preeminent and highly versatile methodology for the formation of these crucial bonds, largely supplanting classical methods like the Ullmann condensation, which often require harsh reaction conditions.[1][3] The reaction's broad substrate scope, functional group tolerance, and relatively mild conditions have established it as an indispensable tool for drug discovery professionals.[2][3]
This document provides a detailed technical guide and a robust, validated protocol for the Buchwald-Hartwig cross-coupling of N-(4-Bromobenzyl)-2-propen-1-amine. This substrate is a versatile building block, featuring three key points of functionality: a reactive aryl bromide suitable for cross-coupling, a secondary amine, and an allyl group. We will focus on the intermolecular amination of the aryl bromide moiety with morpholine as a representative coupling partner. The protocol is designed to deliver high yields and purity, with an in-depth discussion of the mechanistic rationale and troubleshooting strategies to ensure reliable and reproducible results in a research and development setting.
Reaction Principle and Catalytic Mechanism
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[4][5] The success of the transformation is critically dependent on the synergistic interplay between the palladium precursor, a bulky, electron-rich phosphine ligand, and a suitable base.[1] Each component plays a distinct and vital role in facilitating the key mechanistic steps.
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition : A coordinatively unsaturated 14-electron Pd(0) complex, generated in situ, reacts with the aryl bromide (in this case, N-(4-Bromobenzyl)-2-propen-1-amine). The palladium center inserts into the carbon-bromine bond, forming a new Pd(II) intermediate.[3][6][7] The electron-rich nature of the phosphine ligand accelerates this rate-limiting step, particularly for less reactive aryl bromides.[8]
-
Amine Coordination and Deprotonation : The amine coupling partner (morpholine) coordinates to the Pd(II) center. Subsequently, the base abstracts a proton from the coordinated amine to form a palladium-amido complex.[1][6] The choice of a strong, non-nucleophilic base is crucial to ensure efficient deprotonation without competing side reactions.
-
Reductive Elimination : The final step involves the formation of the new C-N bond as the arylamine product is eliminated from the palladium coordination sphere. This reductive elimination step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]
The selection of a bulky phosphine ligand is paramount. These ligands promote the formation of monoligated, coordinatively unsaturated palladium species that are highly reactive in the oxidative addition step.[4] Furthermore, their steric hindrance facilitates the final reductive elimination step to release the product.[7]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes the coupling of N-(4-Bromobenzyl)-2-propen-1-amine with morpholine. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to prevent oxidation of the catalyst and ligands.[9]
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier | Comments |
| N-(4-Bromobenzyl)-2-propen-1-amine | >98% | Commercial | Starting material. |
| Morpholine | >99%, ReagentPlus® | Commercial | Coupling partner. Should be freshly distilled or from a new bottle. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial | Palladium precursor. Store under inert atmosphere. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | >98% | Commercial | Bulky phosphine ligand. Store under inert atmosphere. |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercial | Strong, non-nucleophilic base. Handle in a glovebox if possible. |
| Toluene | Anhydrous, >99.8% | Commercial | Reaction solvent. Should be degassed prior to use. |
| Ethyl Acetate | ACS Grade | Commercial | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Deionized Water | N/A | In-house | For work-up. |
| Brine (Saturated NaCl solution) | N/A | In-house | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Oven-dried Schlenk flask with stir bar | N/A | In-house | Reaction vessel. |
Step-by-Step Procedure
Caption: A flowchart illustrating the key steps in the N-arylation protocol.
-
Reaction Setup : To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (14.3 mg, 0.03 mmol, 3 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).[1]
-
Inert Atmosphere : Seal the flask with a rubber septum, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reactants : To the flask, add N-(4-Bromobenzyl)-2-propen-1-amine (226 mg, 1.0 mmol, 1.0 equiv.) followed by anhydrous, degassed toluene (5 mL) via syringe.
-
Addition of Coupling Partner : Add morpholine (105 µL, 1.2 mmol, 1.2 equiv.) to the stirring mixture via syringe.
-
Reaction : Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking a small aliquot from the reaction mixture. The disappearance of the starting aryl bromide is a key indicator of reaction completion.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product, N-allyl-N-(4-(morpholin-4-yl)benzyl)amine.
Expected Results and Data Presentation
The described protocol is expected to provide the desired product in high yield and purity. The scope of the reaction can be extended to various other secondary amines.
| Coupling Partner | Product | Typical Yield | Purity (¹H NMR) |
| Morpholine | N-allyl-N-(4-(morpholin-4-yl)benzyl)amine | 85-95% | >98% |
| Piperidine | N-allyl-N-(4-(piperidin-1-yl)benzyl)amine | 82-92% | >98% |
| N-Methylaniline | N-allyl-N-(4-(methyl(phenyl)amino)benzyl)amine | 75-85% | >97% |
Characterization Data for N-allyl-N-(4-(morpholin-4-yl)benzyl)amine: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Key Considerations and Troubleshooting
The success of a palladium-catalyzed cross-coupling reaction is highly sensitive to several parameters.[10] Careful control over these variables is essential for reproducibility and high yields.
-
Catalyst System (Precatalyst and Ligand) : While Pd₂(dba)₃ is a common Pd(0) source, its stability can be a concern.[9] Modern, air-stable palladium precatalysts (e.g., XPhos Pd G3) can offer greater consistency and ease of handling. The ligand-to-palladium ratio is also critical; a ratio between 1.5:1 and 3:1 of ligand to palladium is typically optimal for Buchwald-Hartwig aminations.[9]
-
Base Selection : The choice of base is crucial. Sodium tert-butoxide is effective for many amine couplings. For more sensitive substrates, other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, though they might require higher reaction temperatures or longer reaction times.[9]
-
Inert Atmosphere : Oxygen can irreversibly oxidize both the Pd(0) catalyst and the phosphine ligand, leading to catalyst deactivation.[9] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas are mandatory for optimal results.
-
Substrate Purity : The purity of the starting materials, particularly the aryl halide and the amine, is critical. Impurities can poison the catalyst and lead to lower yields.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd source or ligand).[9]2. Insufficiently strong or impure base.3. Reaction temperature too low.[9]4. Presence of oxygen or moisture. | 1. Use a fresh catalyst/ligand or a more stable precatalyst. Ensure proper inert atmosphere handling.2. Use a fresh, high-purity base. Consider screening other bases (e.g., LHMDS).3. Increase the temperature in 10 °C increments.4. Improve degassing procedures (e.g., freeze-pump-thaw cycles for the solvent). |
| Formation of Side Products | 1. Hydrodehalogenation : Reduction of Ar-Br to Ar-H.2. Homocoupling of Amine : Formation of a hydrazine-like dimer.3. Ligand Arylation : Reaction of the ligand with the aryl bromide. | 1. Often caused by moisture or β-hydride elimination pathways. Ensure anhydrous conditions. A different ligand/base combination may be necessary.2. This is rare but can occur at very high temperatures. Lowering the temperature may help.3. Use a more sterically hindered ligand. |
| Reaction Stalls | 1. Catalyst decomposition at high temperatures.2. Insufficient base to drive the reaction to completion. | 1. Lower the reaction temperature and increase the reaction time. Consider a more thermally stable ligand/catalyst system.2. Ensure the correct stoichiometry of the base is used (typically 1.2-2.0 equivalents). |
Conclusion
This application note provides a comprehensive and validated protocol for the palladium-catalyzed Buchwald-Hartwig amination of N-(4-Bromobenzyl)-2-propen-1-amine. By carefully controlling the reaction parameters—particularly the choice of ligand, base, and the maintenance of an inert atmosphere—this transformation can be executed with high efficiency and reproducibility. The discussion of the underlying mechanism and potential troubleshooting strategies equips researchers with the necessary knowledge to adapt this protocol for a wider range of amine coupling partners. The versatility of the substrate also opens avenues for subsequent modifications, such as Suzuki-Miyaura or Heck reactions at the aryl bromide position, or chemistry involving the allyl group, making it a valuable scaffold for the synthesis of complex molecular architectures in drug discovery and materials science.
References
-
Request PDF | Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. Available at: [Link]
-
Kim, H., & Lee, C. (2008). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. The Journal of Organic Chemistry, 73(3), 1013-1016. Available at: [Link]
-
The Nobel Prize in Chemistry 2010 - Popular Information. NobelPrize.org. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at: [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
-
Shaw, A. W., et al. (2010). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Journal of the American Chemical Society, 132(38), 13182–13184. Available at: [Link]
-
Al-Masum, M., & Salah, M. (2008). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Tetrahedron, 64(29), 6920-6934. Available at: [Link]
-
Feuerstein, M., et al. (2001). Palladium–tetraphosphine catalysed cross coupling of aryl bromides with arylboronic acids: remarkable influence of the nature of the ligand. Chemical Communications, (3), 291-292. Available at: [Link]
-
Jana, A., et al. (2020). Palladium-catalyzed radical arylation of N-hydroxyphthalimides with triphenyl phosphites as an unusual arylating agent via C(sp2)–O bond cleavage. Organic Chemistry Frontiers, 7(10), 1249-1254. Available at: [Link]
-
Krska, S. W., et al. (2022). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 87(2), 1125–1135. Available at: [Link]
-
Wikipedia. (2024). Cross-coupling reaction. Available at: [Link]
-
Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Available at: [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Available at: [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891–1914. Available at: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Vienna University of Technology. (2015). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
Wikipedia. (2024). Sonogashira coupling. Available at: [Link]
-
Chemistry Lingo. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1040. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(43), 15130–15133. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. Available at: [Link]
-
Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2008–2016. Available at: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 34, 104560. Available at: [Link]
-
Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6885-6917. Available at: [Link]
-
Szyling, J., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 365. Available at: [Link]
-
Canseco-Gonzalez, D., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(4), 6334-6347. Available at: [Link]
-
Reisman, S. E., & Watson, D. A. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 989-995. Available at: [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6885-6917. Available at: [Link]
-
Wikipedia. (2024). Heck reaction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fiveable.me [fiveable.me]
Topic: Synthesis and Evaluation of N-benzyl-2-propen-1-amine Derivatives for Antifungal Research
An Application Guide for the Development of Novel Antifungal Agents
Abstract
The rise of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antifungal agents. The allylamine and benzylamine classes of drugs have long been mainstays in the treatment of superficial mycoses, primarily due to their specific and potent mechanism of action. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and antifungal evaluation of N-benzyl-2-propen-1-amine derivatives, a promising scaffold for new therapeutic agents. We present detailed, field-proven protocols for chemical synthesis via reductive amination and direct alkylation, alongside the standardized broth microdilution method for determining antifungal efficacy. The causality behind experimental choices is elucidated, and structure-activity relationships are discussed to guide rational drug design.
Introduction: The Scientific Rationale
Fungal infections, ranging from common skin conditions to life-threatening systemic diseases, are a growing public health concern. The efficacy of existing antifungal therapies is increasingly compromised by the emergence of resistant strains. Allylamines (e.g., Terbinafine) and benzylamines (e.g., Butenafine) represent a critical class of antifungal agents that act by inhibiting ergosterol biosynthesis, an essential pathway for maintaining fungal cell membrane integrity.[1] These synthetic compounds target squalene epoxidase, a key enzyme in the fungal sterol biosynthesis pathway.[1][2] This targeted action offers a high degree of selectivity, as ergosterol is the predominant sterol in fungal cell membranes, whereas mammalian cells utilize cholesterol.[1]
The N-benzyl-2-propen-1-amine scaffold combines the critical structural features of both allylamines and benzylamines, making it a compelling starting point for the development of new antifungal candidates with potentially enhanced potency and broader spectrum of activity. This guide provides the foundational methodologies to synthesize and validate novel derivatives based on this scaffold.
Mechanism of Action: Targeting Fungal Cell Viability
The fungicidal activity of allylamine and benzylamine derivatives stems from their non-competitive, reversible inhibition of the enzyme squalene epoxidase.[1] This inhibition has a dual, catastrophic effect on the fungal cell:
-
Ergosterol Depletion: The blockade of squalene epoxidase halts the conversion of squalene to lanosterol, a critical precursor to ergosterol.[3] The resulting depletion of ergosterol disrupts the structural integrity and fluidity of the fungal cell membrane, impairing its essential functions.[1]
-
Toxic Squalene Accumulation: The inhibition of the enzyme leads to a significant intracellular buildup of squalene.[4] High concentrations of this hydrocarbon are toxic, interfering with membrane function and cell wall synthesis, which ultimately contributes to cell death.[1][2]
This targeted mechanism provides a clear biochemical rationale for the design of new inhibitors.
Caption: Mechanism of action of N-benzyl-2-propen-1-amine derivatives.
Synthesis Protocols for N-benzyl-2-propen-1-amine Derivatives
Two primary, robust synthetic routes are presented below. The choice between them often depends on the availability of starting materials (substituted benzaldehydes vs. benzyl halides) and desired reaction conditions.
Protocol 1: Synthesis via Reductive Amination
This method is highly versatile and involves the initial formation of an imine from a substituted benzaldehyde and allylamine, followed by an in-situ reduction to the target secondary amine.[5]
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Allylamine (1.2 eq)
-
Methanol (as solvent)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Imine Formation: Dissolve the substituted benzaldehyde (1.0 eq) in methanol in a round-bottom flask. Add allylamine (1.2 eq) to the solution and stir at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C to control the exothermic reaction.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours or until TLC indicates the disappearance of the imine intermediate.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Add dichloromethane or ethyl acetate to the aqueous residue and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-benzyl-2-propen-1-amine derivative using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.
Protocol 2: Synthesis via Direct N-Alkylation
This classic method involves the direct reaction of allylamine with a substituted benzyl halide and is particularly useful when the corresponding benzyl halide is more readily available than the aldehyde.[6]
Materials:
-
Substituted Benzyl Halide (e.g., Bromide or Chloride) (1.0 eq)
-
Allylamine (2.5-3.0 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (as solvent)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Step-by-Step Procedure:
-
Reaction Setup: To a suspension of potassium carbonate (1.5 eq) in acetonitrile in a round-bottom flask, add the substituted benzyl halide (1.0 eq) and allylamine (2.5-3.0 eq). The excess allylamine acts as both a nucleophile and a base.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Solvent Removal: Remove the solvent and excess allylamine from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts or water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
Caption: General workflow for the synthesis and purification of derivatives.
Antifungal Susceptibility Testing Protocol
To evaluate the antifungal efficacy of the newly synthesized derivatives, the broth microdilution method is the internationally recognized standard for determining the Minimum Inhibitory Concentration (MIC).[7][8] The MIC is defined as the lowest concentration of an antifungal agent that substantially inhibits the visible growth of a microorganism after a defined incubation period.[8]
Protocol 3: Broth Microdilution Assay (Adapted from CLSI M27/M38 Standards)
Materials:
-
Synthesized N-benzyl-2-propen-1-amine derivatives
-
Dimethyl Sulfoxide (DMSO)
-
96-well, U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline with 0.05% Tween 80
-
Spectrophotometer or hemocytometer
-
35°C incubator
Step-by-Step Procedure:
-
Stock Solution Preparation: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation (Yeast): Subculture yeast isolates on an SDA plate and incubate at 35°C for 24 hours. Prepare a suspension in sterile saline and adjust the turbidity using a spectrophotometer to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
Inoculum Preparation (Molds): Grow molds on SDA until adequate sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL in RPMI medium.[7]
-
Plate Preparation: Prepare serial two-fold dilutions of the compound stock solutions in RPMI medium directly in the 96-well plates. A typical final concentration range is 0.03 to 16 µg/mL. Each well should contain 100 µL of the diluted compound.
-
Controls: Include a growth control well (100 µL of RPMI + 100 µL inoculum, no drug) and a sterility control well (200 µL of uninoculated RPMI) on each plate.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Read the plates visually or with a microplate reader. The MIC is the lowest drug concentration that causes a significant (typically ≥50% for azoles and related compounds) inhibition of growth compared to the drug-free growth control.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the N-benzyl ring is a cornerstone of optimizing antifungal activity. The electronic and steric properties of substituents can significantly influence the compound's ability to bind to squalene epoxidase. A tertiary allylamine function is generally considered a prerequisite for potent antifungal activity.[9] Studies on related homoallylamines have shown that halogen substitutions on the phenyl ring, such as chloro or bromo groups, can lead to remarkable antifungal activity against dermatophytes.[10]
The data gathered from MIC testing allows for the construction of SAR tables to guide the next cycle of synthesis.
Table 1: Example Structure-Activity Relationship Data for N-benzyl-2-propen-1-amine Derivatives
| Compound ID | Substitution on Benzyl Ring | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| Parent | Unsubstituted | 8.0 | 16.0 |
| Deriv-1 | 4-Chloro | 1.0 | 4.0 |
| Deriv-2 | 4-Fluoro | 2.0 | 8.0 |
| Deriv-3 | 4-Methoxy | >16.0 | >16.0 |
| Deriv-4 | 2,4-Dichloro | 0.5 | 2.0 |
| Deriv-5 | 3-Trifluoromethyl | 4.0 | 4.0 |
Interpretation: The hypothetical data in Table 1 suggests that electron-withdrawing groups (e.g., halogens) at the 4-position of the benzyl ring enhance antifungal activity, particularly against C. albicans. A bulky, electron-donating group like methoxy appears to be detrimental to activity. Dihalogenation (Deriv-4) further improves potency. This information provides a rational basis for designing future derivatives with potentially superior antifungal profiles.
Conclusion
This application note provides a validated framework for the synthesis and evaluation of N-benzyl-2-propen-1-amine derivatives as potential novel antifungal agents. The protocols for reductive amination and N-alkylation offer reliable and scalable routes to a diverse library of compounds. By coupling these synthetic methods with standardized antifungal susceptibility testing, researchers can efficiently generate robust structure-activity relationship data. This integrated approach is essential for accelerating the discovery and development of new therapies to combat the growing threat of fungal infections.
References
-
Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. (2022). MDPI. [Link]
-
Mechanisms of action in antifungal drugs. Research Starters. [Link]
-
Structure–activity relationship study of homoallylamines and related derivatives acting as antifungal agents. (2005). CONICET. [Link]
-
Allylamines for Use in Animals - Pharmacology. MSD Veterinary Manual. [Link]
-
Allylamine – Knowledge and References. Taylor & Francis. [Link]
-
7.8.1: Antifungal Drugs. (2023). Biology LibreTexts. [Link]
-
Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents. (2006). PubMed. [Link]
-
Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. PubMed. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]
-
Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Structure-Activity Correlations Within Allylamine Antimycotics. PubMed. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. PMC. [Link]
-
Antifungal Susceptibility Testing, Therapy, and Prevention. (2016). Basicmedical Key. [Link]
-
Current status of antifungal susceptibility testing methods. AVESİS. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Allylamines for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BENZYL-PROP-2-YNYL-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. journals.asm.org [journals.asm.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedure for alkylation of N-(4-Bromobenzyl)-2-propen-1-amine
Application Note: Strategic N-Alkylation of N-(4-Bromobenzyl)-2-propen-1-amine for SAR Library Generation
Executive Summary & Strategic Value
This application note details the procedure for the
-
Secondary Amine: The primary site for diversification via alkylation or acylation.[1]
-
Aryl Bromide: A handle for downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
-
Allyl Group: A handle for olefin metathesis or late-stage reduction.[1]
The core challenge in alkylating this substrate is chemoselectivity .[1] The goal is to drive the reaction to the tertiary amine (Mono-alkylation of the secondary amine) while strictly preventing the formation of the quaternary ammonium salt (Over-alkylation), which is a common "dead-end" impurity in SAR library synthesis.[1]
Chemical Profile & Reactivity Considerations
| Property | Data / Description |
| Substrate Name | N-(4-Bromobenzyl)-2-propen-1-amine |
| Structure | 4-Br-Ph-CH₂-NH-CH₂-CH=CH₂ |
| Molecular Weight | ~226.11 g/mol |
| pKa (Conjugate Acid) | ~9.5 (Typical for secondary dibenzyl-like amines) |
| Nucleophilicity | Moderate. Sterically accessible, but less nucleophilic than simple dialkylamines due to the inductive effect of the benzyl group.[1] |
| Stability Risks | Allyl Isomerization: Avoid strong bases (e.g., KOtBu) at high heat, which can isomerize the allyl group to an enamine.Polymerization: Allyl groups can polymerize under radical conditions; use radical inhibitors if distilling.[1] |
Strategic Decision Matrix (Method Selection)
Before beginning, select the protocol based on your available electrophile.[1]
Figure 1: Decision matrix for selecting the optimal alkylation strategy.[1]
Detailed Experimental Protocols
Method A: Standard Direct Alkylation (Primary Alkyl Halides)
Best for: Primary alkyl bromides/iodides and benzyl halides.[1]
Mechanism:
Reagents:
-
Substrate: N-(4-Bromobenzyl)-2-propen-1-amine (1.0 equiv)
-
Electrophile: Alkyl Halide (1.05 equiv)[1]
-
Base: Anhydrous
(2.0 equiv)[1] -
Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[1] -
Dissolution: Add the amine substrate (1.0 equiv) and anhydrous MeCN. Stir until fully dissolved.
-
Base Addition: Add powdered, anhydrous
(2.0 equiv). Note: Milling the carbonate before use increases surface area and reaction rate.[1] -
Electrophile Addition (The "Slow Drip"):
-
Dissolve the Alkyl Halide (1.05 equiv) in a minimal amount of MeCN.[1]
-
Add this solution dropwise to the stirring amine mixture at room temperature over 15–30 minutes.
-
Why? Keeping the electrophile concentration low relative to the amine minimizes the statistical probability of the product (tertiary amine) competing for the electrophile.[1]
-
-
Reaction: Heat the mixture to 60°C. Monitor via TLC or LC-MS every 2 hours.
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc). The tertiary amine is typically less polar than the secondary amine starting material but more polar than the dialkylated quaternary salt (if formed).[1]
Method B: Finkelstein-Assisted Alkylation (Unreactive Chlorides)
Best for: Alkyl chlorides or sterically hindered primary halides.
Scientific Rationale: Alkyl chlorides are poor electrophiles.[1] Adding Potassium Iodide (KI) generates the alkyl iodide in situ (Finkelstein reaction), which reacts >100x faster with the amine.[1]
Modifications to Method A:
-
Base: Switch to Cesium Carbonate (
, 2.0 equiv).[1] The "Cesium Effect" improves solubility and reactivity in polar aprotic solvents.[1] -
Additive: Add Potassium Iodide (KI, 0.5 equiv) or Tetrabutylammonium Iodide (TBAI, 0.1 equiv).[1]
-
Solvent: DMF (Dimethylformamide) is preferred over MeCN to solubilize the inorganic iodide.[1]
-
Temperature: 80°C.
Troubleshooting & Quality Control
The "Over-Alkylation" Trap
If LC-MS shows significant quaternary ammonium salt (
Corrective Action for Next Batch:
-
Reverse Addition: Add the electrophile to the base/solvent first, then drip the amine into the mixture? NO. This favors over-alkylation because the amine is always in the presence of excess electrophile.[1]
-
Correct Strategy: Use the "High Dilution" technique.[1] Dilute the reaction to 0.05 M. This slows the bimolecular reaction rate but significantly hinders the second alkylation step if the electrophile is added slowly.[1]
Acid-Base Extraction (Purification Hack)
If chromatography is difficult, use the basicity difference:
-
Extract with 1M HCl (Product moves to Aqueous phase; non-basic impurities stay in Organic).[1]
-
Wash Aqueous phase with fresh EtOAc.[1]
-
Basify Aqueous phase to pH 12 with NaOH (Product precipitates/oils out).[1]
-
Extract back into EtOAc, dry (
), and concentrate.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the reaction pathway and the competing side reaction (quaternization).
Figure 2: Reaction pathway showing the progression from secondary amine to the desired tertiary amine and the risk of over-alkylation.[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group & Amines).
-
Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001).[1] Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.[1] Link[1]
-
BenchChem. (2025).[1][2][3][5] Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. Link[1]
-
ACS Green Chemistry Institute. (2024).[1] Reagent Guide: Alkylation of Amines. American Chemical Society.[1] Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 77571, 4-Bromobenzylamine. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing N-(4-Bromobenzyl)-2-propen-1-amine
Status: Operational Topic: Prevention of Polymerization & Oxidative Degradation Molecule: N-(4-Bromobenzyl)-2-propen-1-amine (CAS: 99359-28-1) Target Audience: Synthetic Chemists, Process Engineers[1]
Executive Summary: The Dual Instability Vector
Welcome to the technical guide for handling N-(4-Bromobenzyl)-2-propen-1-amine . If you are observing "polymerization" (yellowing, viscosity increase, or gum formation), you are likely fighting two distinct chemical mechanisms simultaneously.
Unlike acrylates, allyl amines rarely undergo rapid, runaway polymerization to form hard plastics due to degradative chain transfer . Instead, they suffer from:
-
Oxidative Coupling: The secondary amine reacts with atmospheric oxygen to form N-oxides or imines (yellow/brown impurities).[1]
-
Allylic Oligomerization: Slow radical formation leads to viscous oils (oligomers) rather than solid polymers.[1]
The Golden Rule: The only thermodynamically stable form of this molecule for long-term storage is its Hydrochloride Salt .[1]
Storage & Handling Protocols
Decision Matrix: How should I store this?
Use this logic flow to determine the optimal storage method for your specific timeline.
Figure 1: Storage decision tree based on usage timeline. The HCl salt effectively "pauses" all degradation pathways.
Comparative Stability Data
| Parameter | Free Base (Liquid) | Hydrochloride Salt (Solid) |
| State | Colorless to Yellow Oil | White Crystalline Solid |
| Oxidation Risk | High (Forms N-oxides rapidly) | Negligible (N-lone pair protonated) |
| Polymerization | Moderate (Slow oligomerization) | None (Lattice energy prevents mobility) |
| Shelf Life (4°C) | ~1-3 Months | > 2 Years |
| Light Sensitivity | High (C-Br bond labile) | Moderate |
Troubleshooting Guide (Q&A)
Issue 1: "My liquid turned yellow and viscous."
Q: Is this polymerization? A: It is likely a combination of oxidation and oligomerization .[1]
-
The Mechanism: The allyl group undergoes degradative chain transfer.[2] An initiator (light/heat) abstracts an allylic hydrogen, creating a stable radical that terminates growing chains. This results in short oligomers (goo) rather than long polymers.[1] Simultaneously, the amine oxidizes to colored N-oxides.[1]
-
The Fix: Do not attempt to use degraded material.[1] Purify via Acid-Base Extraction (see Protocol B).
Issue 2: "I need to distill it, but I'm afraid of heat."
Q: Can I distill this compound without it polymerizing in the pot? A: Yes, but you must mitigate the heat exposure.
-
Vacuum: You must use high vacuum (< 1 mmHg) to keep the boiling point below 100°C.[1]
-
Inhibitor: Add BHT (Butylated Hydroxytoluene) at 500 ppm to the distillation pot.[1]
-
Rationale: BHT scavenges carbon-centered radicals formed during heating, preventing the oligomerization cascade.[1]
Issue 3: "The reaction failed with the salt form."
Q: I used the HCl salt directly in a nucleophilic substitution, and nothing happened. A: The salt is non-nucleophilic.
-
The Fix: You must perform an in situ free-basing.[1] Add 1.1 equivalents of a base (e.g., Diisopropylethylamine or K2CO3) to your reaction mixture to liberate the active amine.
Experimental Protocols
Protocol A: Conversion to Hydrochloride Salt (Stabilization)
Use this for long-term storage.[1]
-
Dissolution: Dissolve 10 g of crude N-(4-Bromobenzyl)-2-propen-1-amine in 50 mL of dry Diethyl Ether (or MTBE).
-
Acidification: Cool to 0°C. Slowly add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.
-
Observation: A white precipitate should form immediately.[1]
-
-
Endpoint: Continue addition until the supernatant is acidic (pH < 2 on wet pH paper).
-
Isolation: Filter the solid under Argon. Wash the cake 3x with cold ether.
-
Drying: Dry under high vacuum for 4 hours. Store in an amber vial at room temperature.
Protocol B: Recovery of Free Base (Activation)
Use this immediately before your reaction.[1]
-
Suspension: Suspend the amine hydrochloride salt in Dichloromethane (DCM).
-
Neutralization: Add 1M aqueous NaOH (or saturated NaHCO3) and stir vigorously for 10 minutes until the solid dissolves.
-
Extraction: Separate the organic layer.[1][3] Extract the aqueous layer 2x with DCM.
-
Drying: Dry combined organics over anhydrous Na2SO4.
-
Concentration: Remove solvent via rotary evaporation (bath < 30°C). Use immediately.
Mechanistic Insight: Why Allyl Amines Don't "Plasticize"
Understanding the Degradative Chain Transfer mechanism is crucial to knowing why your material turns into a "gum" rather than a hard solid.
Figure 2: The "Self-Limiting" polymerization mechanism of allyl amines. The formation of a stable allylic radical terminates chains early, resulting in viscous oligomers rather than high-MW polymers.
References
-
BenchChem. (2025).[1][4] Technical Support Center: Strategies to Reduce Degradative Chain Transfer in Allyl Polymerizations. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: N-Benzylallylamine Derivatives. Retrieved from
-
ResearchGate. (2022).[1] Free Radical Polymerization of Allylamine in Different Acidic Media. Retrieved from
-
National Institutes of Health (NIH). (2025).[1] Significance of Polymers with “Allyl” Functionality in Biomedicine. Retrieved from [1]
-
Biotage. (2022).[1][5] Organic Amine Flash Purification Strategies. Retrieved from [1]
Sources
Technical Support Center: N-(4-Bromobenzyl)-2-propen-1-amine HCl
Welcome to the dedicated technical support guide for N-(4-Bromobenzyl)-2-propen-1-amine HCl (CAS 99359-27-0). This resource is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this reagent throughout its lifecycle in your laboratory. We will address common questions, troubleshoot potential issues, and provide expert protocols to validate material quality, grounded in established principles of chemical stability.
Frequently Asked Questions (FAQs): Storage & Handling
Proper storage is the first and most critical step in maintaining the chemical integrity of N-(4-Bromobenzyl)-2-propen-1-amine HCl.
Q1: What are the optimal long-term storage conditions for this compound?
For maximum stability, N-(4-Bromobenzyl)-2-propen-1-amine HCl solid should be stored at 2-8°C , in a dark , dry environment, and under an inert atmosphere (e.g., argon or nitrogen). The container must be kept tightly sealed .[1]
-
Expertise & Causality: As a hydrochloride salt of a secondary amine, the compound is susceptible to several degradation pathways. Cool temperatures slow down the kinetics of all potential degradation reactions.[2] Exclusion of light prevents photodegradation, a known pathway for benzylamines.[3][4] An inert, dry atmosphere is crucial to mitigate oxidation and hydrolysis, which are primary concerns for amines and their salts.[5][6]
Q2: I've noticed the solid is clumping. Is this a concern and what causes it?
Yes, this is a significant concern. Clumping indicates moisture absorption. Amine hydrochloride salts are often hygroscopic, meaning they readily absorb water from the atmosphere.[7][8]
-
Trustworthiness: The presence of moisture can initiate hydrolysis of the amine salt or catalyze other degradation reactions, leading to the formation of impurities and a decrease in the effective concentration of your reagent. This can directly impact the accuracy and reproducibility of your experiments. Always handle the solid in a low-humidity environment (e.g., a glove box) and ensure the container is sealed immediately after use.
Q3: My stock solution turned slightly yellow after a few days on the benchtop. Why did this happen and can I still use it?
A color change, typically to yellow or brown, is a strong indicator of degradation. The most likely causes are oxidation and/or photodegradation. Amines, particularly benzylamines, are susceptible to air oxidation, which can form colored impurities.[5][6] Exposure to ambient lab lighting can also accelerate degradation.[3]
-
Recommendation: It is strongly advised not to use discolored solutions for quantitative experiments. The presence of degradants can lead to unpredictable side reactions or interfere with analytical measurements. Prepare fresh solutions for each experiment or, if a solution must be stored, keep it for a minimal time at 2-8°C, protected from light in an amber vial, and consider purging the headspace with an inert gas.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter and provides a logical workflow to diagnose and resolve them.
Issue: Inconsistent Results in My Reaction or Assay
You're using the same protocol, but the results (e.g., yield, biological activity, kinetic profile) are varying between experiments conducted on different days or with different batches of the reagent.
-
Possible Cause: Degradation of the N-(4-Bromobenzyl)-2-propen-1-amine HCl solid or stock solution. The compound's purity is no longer what is stated on the label.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue: New, Unidentified Peaks Appear in My Chromatogram (HPLC/LC-MS)
During analysis of your reaction mixture or the reagent itself, you observe peaks that were not present previously.
-
Possible Cause: These are likely degradation products formed during storage, sample preparation, or the reaction itself. The key functional groups in N-(4-Bromobenzyl)-2-propen-1-amine HCl suggest specific degradation pathways.
-
Potential Degradation Pathways:
Caption: Potential degradation pathways for the target compound.
-
Expert Explanation:
-
Oxidation: The secondary amine is susceptible to oxidation, forming an N-oxide. Alternatively, oxidative pathways can lead to an imine intermediate which subsequently hydrolyzes to 4-bromobenzaldehyde and allylamine.[9][10]
-
Hydrolysis: As a salt, it exists in equilibrium with its free base in solution. The presence of water can facilitate this conversion. While the C-N bonds are generally stable, extreme pH conditions could promote hydrolysis.[11][12]
-
Polymerization: The allyl group (2-propen-1-yl) can undergo polymerization, especially when initiated by light, heat, or radical initiators.[13]
-
To confirm the identity of these peaks, a forced degradation study is the authoritative approach.
Advanced Protocols for Stability Assessment
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is a self-validating system to understand the degradation profile of your compound and to confirm that your analytical method is "stability-indicating."[3][5] It involves intentionally degrading the compound under various stress conditions.
Objective: To generate potential degradation products and determine the compound's intrinsic stability.
Materials:
-
N-(4-Bromobenzyl)-2-propen-1-amine HCl
-
Methanol or Acetonitrile (HPLC Grade)
-
1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
Photostability chamber, oven
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials. Include a control (1 mL stock + 1 mL diluent).
-
Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidation: 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Place a vial of the solid powder in an oven at 70°C for 48 hours. Dissolve for analysis.
-
Photolytic Stress: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B conditions).[4] Keep a control sample wrapped in aluminum foil for comparison.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to the control to identify degradation peaks. Aim for 5-20% degradation for optimal results.[6]
Protocol 2: Stability-Indicating HPLC-UV Purity Method
Objective: To separate the parent compound from its potential degradation products generated during storage or stress testing.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the amine. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start at 30% B, ramp to 90% B over 20 min, hold 5 min. | A gradient is essential to elute both polar degradants and the more nonpolar parent compound in a reasonable time with good resolution.[14][15] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 225 nm | The bromobenzyl moiety provides strong UV absorbance. 225 nm is a good starting point to detect both the parent and potential degradants lacking the full chromophore. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration and detector response. |
System Validation: This method is considered "stability-indicating" if analysis of the forced degradation samples shows that all degradation peaks are baseline-resolved from the parent peak. This ensures that a loss in the parent compound's peak area accurately reflects its degradation.[5]
References
-
Allylamine - Wikipedia. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
-
Material Safety Data Sheet - 4-Bromobenzylamine Hydrochloride, 98% - Cole-Parmer. [Link]
-
Palladium-Catalyzed Isomerization-Coupling Reactions of Allyl Chloride with Amines to Generate Functionalized Phosphorus Derivatives - MDPI. [Link]
-
Hydrolytic Deallylation of N‐Allyl Amides Catalyzed by PdII Complexes - ResearchGate. [Link]
-
HYDROLYSIS REACTIONS. [Link]
-
DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM - UM Research Repository. [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process - SciSpace. [Link]
-
Enamines - Master Organic Chemistry. [Link]
-
Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework | ACS Omega - ACS Publications. [Link]
-
Degradation of benzylamines during chlorination and chloramination - RSC Publishing. [Link]
-
Analytical Methods - RSC Publishing. [Link]
-
Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. [Link]
-
Everything You Need to Know About Allylamine by CloudSDS. [Link]
-
PURITY AND IMPURITY ANALYSIS - Agilent. [Link]
-
Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products - PubMed. [Link]
-
Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products - ResearchGate. [Link]
-
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis | Request PDF - ResearchGate. [Link]
-
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite - Baertschi Consulting. [Link]
-
Forced degradation and impurity profiling. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 10. library.dphen1.com [library.dphen1.com]
- 11. esisresearch.org [esisresearch.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Allylamine - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. agilent.com [agilent.com]
Technical Support Center: A Researcher's Guide to Handling Air-Sensitive Secondary Allylamine Hydrochloride Salts
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with the unique and often challenging class of compounds: air-sensitive secondary allylamine hydrochloride salts. These reagents are invaluable in modern synthesis but require specific handling procedures to ensure experimental success and reproducibility. This document moves beyond simple step-by-step instructions to provide the underlying chemical principles and field-tested insights needed to troubleshoot problems effectively.
I. Understanding the Challenge: FAQs on Stability and Handling
This section addresses the most common initial questions researchers face when working with these sensitive salts.
Q1: What makes secondary allylamine hydrochloride salts "air-sensitive"?
A1: The air sensitivity arises from two primary chemical vulnerabilities:
-
Oxidative Degradation: The allylic C-H bonds are susceptible to oxidation by atmospheric oxygen. This process can be initiated by light, heat, or trace metal impurities and can lead to the formation of hydroperoxides, which can further decompose into ketones, aldehydes, or alcohols. This oxidative pathway compromises the integrity of the molecule and can poison sensitive catalysts.
-
Radical Polymerization: The allyl group's double bond can undergo free-radical polymerization when exposed to oxygen, which acts as a radical initiator.[1] This results in the formation of oligomers or polymers, observed as a sticky or gummy consistency in the solid, which reduces the concentration of the desired monomeric amine and introduces significant impurities.[2]
-
Hygroscopicity: As hydrochloride salts, these compounds are often hygroscopic, readily absorbing moisture from the atmosphere.[3] Absorbed water can interfere with moisture-sensitive reactions, such as those involving organometallics or strong bases, and can accelerate decomposition pathways.
Q2: How can I visually identify a degraded or contaminated salt?
A2: A pure, stable secondary allylamine hydrochloride salt should be a free-flowing crystalline solid, typically white to off-white. Signs of degradation include:
-
Color Change: A yellow or brown discoloration is a common indicator of oxidative degradation.
-
Change in Consistency: The powder may become clumpy, sticky, or oily due to moisture absorption or polymerization.[3]
-
Insolubility: The presence of insoluble material in a solvent in which the pure salt is known to be soluble can indicate the formation of polymers.
Q3: What are the non-negotiable storage requirements for these salts?
A3: To ensure long-term stability, these salts must be stored under a dry, inert atmosphere (argon or nitrogen).[4] The ideal storage protocol involves sealing the container with a high-quality septum or in a dedicated vessel inside a glovebox. For long-term storage, temperatures of -20°C are recommended to minimize any potential for thermal decomposition.[3]
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Prevents oxidation and radical polymerization. |
| Container | Tightly sealed vial with a secure cap (e.g., Sure/Seal™) | Prevents ingress of air and moisture.[5] |
| Location | Inside a glovebox or a desiccator backfilled with inert gas | Provides a secondary barrier against atmospheric exposure. |
| Temperature | -20°C for long-term; 0-4°C for short-term | Reduces the rate of potential decomposition reactions.[3] |
II. Troubleshooting Experimental Failures
When reactions don't proceed as expected, a systematic approach to troubleshooting is essential. This guide addresses common failure modes.
Q4: My reaction is sluggish or has stalled completely. What are the likely causes?
A4: A stalled reaction is often traced back to the initial deprotonation step or reagent degradation.
-
Cause 1: Incomplete Deprotonation. The starting material is a hydrochloride salt, meaning the amine is protonated and non-nucleophilic. A base is required to liberate the free secondary amine. If the reaction stalls, consider the following:
-
Insufficient Base: At least two equivalents of base are often required—one to neutralize the HCl salt and a second to scavenge the proton from the amine itself, or to drive the reaction forward if an acid is produced.[6]
-
Inappropriate Base Strength: The chosen base may not be strong enough to effectively deprotonate the ammonium salt. For many N-alkylation reactions, inorganic bases like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used.[6]
-
-
Cause 2: Reagent Degradation. If the salt was improperly handled, it may have degraded. An NMR of the starting material can quickly diagnose this. Look for a complex mixture of peaks or the absence of the characteristic allylic protons.[7]
-
Cause 3: Solvent Impurities. Residual water or oxygen in the reaction solvent can quench reagents or inhibit catalysts. Ensure solvents are rigorously dried and degassed before use.[5]
Q5: My reaction worked, but the yield is low and I have multiple side products. What happened?
A5: Low yields with multiple products often point to side reactions involving the amine or the alkylating agent.
-
Cause 1: Over-Alkylation. Secondary amines can be alkylated to form tertiary amines, which can then be further alkylated to form quaternary ammonium salts.[7][8] This "runaway" reaction occurs because the product amine can also act as a nucleophile.
-
Solution: Use a larger excess of the secondary allylamine relative to the electrophile. Adding the electrophile slowly via syringe pump can also help maintain a low concentration and favor the desired mono-alkylation.
-
-
Cause 2: Side Reactions of the Allyl Group. The allyl group itself can participate in side reactions, especially under certain catalytic conditions or at elevated temperatures, leading to a complex mixture of products.
-
Cause 3: Product Loss During Workup. Amine-containing products can sometimes be lost during aqueous workups if the pH is not carefully controlled. If your product is basic, an acidic wash will extract it into the aqueous layer. Conversely, a basic wash will keep it in the organic layer. Always check both layers by TLC or LC-MS before discarding anything.[3]
III. Core Experimental Protocols
Adherence to rigorous technique is paramount. The following protocols provide a foundation for handling these sensitive salts.
Protocol 1: Weighing and Dispensing under Inert Atmosphere
This protocol describes the best practice for accurately weighing an air-sensitive secondary allylamine hydrochloride salt.
Objective: To weigh and transfer the solid reagent without exposure to air or moisture.
Optimal Method: Inside a Glovebox
-
Preparation: Bring the sealed container of the allylamine salt, a clean and dry weighing vessel (e.g., a small vial), and your spatula into the glovebox antechamber. Ensure all items are at ambient temperature to prevent condensation.
-
Purging: Cycle the antechamber with vacuum and inert gas (typically three cycles) to remove air and adsorbed moisture.[4]
-
Transfer: Once inside the main chamber, open the reagent container and quickly transfer the approximate amount of solid to the weighing vessel.
-
Weighing: Tare the analytical balance inside the glovebox. Place the weighing vessel with the solid on the balance and record the mass. Add or remove small amounts of the solid until the desired mass is reached.
-
Sealing: Tightly seal both the weighing vessel and the main stock container before removing them from the glovebox.
Alternative Method: On the Bench with a Nitrogen "Cone"
If a glovebox is unavailable, this method can be used, but it is less ideal and requires practice.
-
Setup: Place the sealed reagent container, a weighing paper on a balance, and a clean reaction flask with a stir bar under a gentle, positive flow of inert gas (e.g., from a Schlenk line or a nitrogen-filled balloon via a needle adapter).
-
Quick Transfer: Briefly remove the cap from the reagent bottle and quickly pour an approximate amount of the solid onto the weighing paper. Immediately reseal the bottle.
-
Weighing and Addition: Note the weight, then quickly add the solid to the reaction flask against the counterflow of inert gas.
-
Purging: Immediately seal the reaction flask and purge it with several vacuum/inert gas cycles to remove any air that entered during the transfer.[4]
Protocol 2: Setting up a Reaction using a Schlenk Line
This protocol outlines the setup of a typical N-alkylation reaction.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven (e.g., 125°C overnight) and assembled while hot under a flow of inert gas to remove adsorbed water.[5]
-
Solid Addition: Add the secondary allylamine hydrochloride salt to the reaction flask under a positive pressure of inert gas, as described in Protocol 1.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent via cannula or a dry syringe. Liquid reagents should also be added via a dry syringe.
-
Inert Atmosphere Maintenance: Connect the reaction flask to a Schlenk line. Perform three vacuum/inert gas backfill cycles to ensure a completely inert atmosphere.[4]
-
Reaction Conditions: Once the system is inert, begin stirring and heat the reaction as required. Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.
IV. Visualized Workflows and Logic
To further clarify these critical processes, the following diagrams illustrate the decision-making process for troubleshooting and the workflow for handling the reagent.
Caption: Troubleshooting flowchart for a low-yielding reaction.
Caption: Workflow for weighing and setting up a reaction.
V. References
-
Zubkov, F. A., & Ignat'ev, N. V. (2010). Radical Polymerization of Allylamine and its Derivatives. Russian Journal of General Chemistry, 80(8), 1645-1650.
-
BenchChem Technical Support. (2025). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride. BenchChem.
-
Kabanov, V. A., & Topchiev, D. A. (1987). Radical Polymerization of Allyl Monomers. Progress in Polymer Science, 12(4), 251-309.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O2. Angewandte Chemie International Edition, 43(26), 3400-3420.
-
Wipf, P., & Miller, C. P. (1993). Total Synthesis of the Enediyne Antibiotic Calicheamicin γ1I. Journal of the American Chemical Society, 115(22), 10378-10379. [Note: This reference exemplifies general inert atmosphere techniques in complex synthesis].
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
-
HepatoChem. (2016). How do you handle hygroscopic salts?. HepatoChem.
-
BenchChem Technical Support. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. BenchChem.
-
PubChem. Allylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents [patents.google.com]
Troubleshooting low conversion in 4-bromobenzyl amine alkylations
Ticket ID: #BrBnNH2-Alkylation-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]
Substrate Profile & Reactivity Analysis
Before troubleshooting, you must understand the electronic profile of your starting material.[2] 4-Bromobenzyl amine is not identical to benzylamine in reactivity.[1][2][3]
-
Substrate: 4-Bromobenzyl amine (free base) or Hydrochloride salt.[1][2][3]
-
Electronic Effect: The bromine atom at the para position is an Electron Withdrawing Group (EWG) via induction (
).[1][2][3] -
Consequence: This lowers the electron density on the nitrogen lone pair compared to unsubstituted benzylamine.[1][2]
Diagnostic Hub: Identify Your Failure Mode
Use this decision matrix to identify the root cause of your reaction failure.
Symptom A: Reaction Stalls (<50% Conversion)[1][2]
-
Diagnosis: Kinetic Barrier.[1][2][3] The nucleophile (amine) is too weak for the electrophile, or the generated ammonium salt is precipitating and coating the reagents.
-
Immediate Action: Switch to Module 1 .
Symptom B: Multiple Spots on TLC (Poly-alkylation)
-
Diagnosis: Selectivity Failure.[1][2][3] The product (secondary amine) is more nucleophilic than the starting material (primary amine).
-
Immediate Action: Switch to Module 2 .
Symptom C: Loss of Bromine Handle[1][2]
-
Diagnosis: Chemoselectivity Failure.[1][2][3] Palladium contamination or Lithium/Magnesium exchange has occurred.[1][3]
-
Immediate Action: Ensure metal-free conditions; avoid strong lithiated bases.[1][2][3]
Module 1: Troubleshooting Low Conversion (Kinetic Issues)
If your reaction is stuck, you are likely facing a "nucleophilicity mismatch" or "salt inhibition."[2][3]
Step 1: The "Salt" Trap
If you are using 4-bromobenzyl amine hydrochloride , you must liberate the free base.[1][2]
-
Incorrect: Adding the HCl salt directly to a weak base (like
in MeCN) often results in a heterogeneous slurry that reacts extremely slowly.[1][2] -
Correction: Perform a distinct free-basing step (partition between DCM/1M NaOH, dry organic layer, evaporate) before adding to the alkylation reaction.
Step 2: Solvent & Base Optimization
The choice of solvent dictates the "nakedness" of your nucleophile.[2]
| Solvent | Dielectric Constant | Effect on Rate | Recommendation |
| DCM / Toluene | Low | Slow | Avoid for difficult alkylations.[1][2][3] Ion pairs are tight.[1][2][3] |
| Acetonitrile (MeCN) | Medium | Moderate | Good for clean reactions, but may be too slow for 4-Br-BnNH2.[1][2][3] |
| DMF / DMSO | High | Fast | Preferred for low conversion. Solvates cations well, leaving the amine "naked" and reactive.[1][2] |
Step 3: Catalysis (The Finkelstein Boost)
If reacting with an alkyl chloride or bromide, add Tetrabutylammonium Iodide (TBAI) (10-20 mol%).[1][2][3]
-
Mechanism:
displaces the leaving group to form a transient, highly reactive alkyl iodide, which is then intercepted by the amine.[2]
Experimental Protocol: Enhanced Direct Alkylation
Use this when Reductive Amination is impossible (e.g., alkylating with an epoxide or non-carbonyl electrophile).[1][2]
-
Dissolve: 4-Bromobenzyl amine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base: Add Cesium Carbonate (
) (2.0 equiv).[1][2][3] Note: Cesium is superior to Potassium due to the "Cesium Effect"—higher solubility and looser ion pairing. -
Addition: Add electrophile (1.0 equiv) slowly at RT.
-
Heat: If no reaction after 2h, heat to 60°C. Do not exceed 80°C to avoid polymerization.
Module 2: Troubleshooting Over-Alkylation (Selectivity)
This is the most common failure mode.[3] The secondary amine product is more electron-rich (and thus more nucleophilic) than the starting 4-bromobenzyl amine.
Strategy A: The "Dilution & Excess" Rule
-
Protocol: Use 5 to 10 equivalents of 4-bromobenzyl amine relative to the alkyl halide.
-
Why: Statistically forces the alkyl halide to encounter the primary amine rather than the product.[2]
-
Recovery: 4-Bromobenzyl amine is easily recovered via acid-base extraction (it will be the dominant species) or distillation.[1][2][3]
Strategy B: The Strategic Pivot (Reductive Amination)
Senior Scientist Note: If your electrophile can be accessed as an Aldehyde , stop doing direct alkylation immediately.[1][2][3] Reductive amination is the industry standard for mono-alkylation because the intermediate imine cannot be alkylated again until it is reduced.[2]
Protocol: Reductive Amination of 4-Bromobenzyl Amine
Module 3: The "Nuclear Option" (Fukuyama Synthesis)
If you require 100% mono-alkylation and cannot use reductive amination (e.g., the electrophile is only available as a halide), use the Nosyl-Protection Strategy .
-
Protect: React 4-bromobenzyl amine with 2-nitrobenzenesulfonyl chloride (NsCl)
Ns-Amide . -
Alkylate: The Ns-amide proton is acidic (
).[1][2][3] Deprotonate with and alkylate with your halide.[1][2][3] This stops strictly at mono-alkylation because there are no more protons to remove.[1][3] -
Deprotect: Remove the Ns group with Thiophenol/Base.[1][2][3]
Visual Troubleshooting Guide
Caption: Decision Logic for Amine Alkylation Troubleshooting. Blue nodes indicate diagnostics; Green nodes indicate protocols.
Frequently Asked Questions (FAQs)
Q: Why is my reaction turning black? A: Amines are prone to oxidation in air, especially when heated in basic DMF.[1][2][3] Ensure you are sparging your solvent with Nitrogen/Argon.[1][2][3] If using iodide (TBAI), iodine liberation can also darken the mixture (purple/brown), which is normal.
Q: Can I use NaH (Sodium Hydride) to speed up the reaction?
A: Use with extreme caution. While NaH will deprotonate the amine (making it a potent amide nucleophile), it often leads to over-alkylation because the resulting product is also rapidly deprotonated. Furthermore, strong bases can sometimes trigger elimination on your alkyl halide (forming an alkene) rather than substitution.[2][3] Stick to
Q: Does the bromine group interfere with Suzuki couplings later? A: Generally, no. The alkylation conditions (Base/Solvent) leave the Ar-Br bond intact.[3] However, avoid using Palladium catalysts during the alkylation step (e.g., borrowing hydrogen methods) unless you specifically intend to couple the ring.
References
-
pKa and Electronic Effects
-
Selective Mono-alkylation Strategies
-
Reductive Amination Protocols
-
Fukuyama Amine Synthesis
Sources
- 1. 4-Bromobenzylamine(3959-07-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
Spectroscopic Benchmarking: 1H NMR of N-(4-Bromobenzyl)-2-propen-1-amine HCl
Introduction
In drug discovery, N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride serves as a critical secondary amine building block, frequently used in reductive aminations to generate tertiary amine scaffolds. While the free base is useful for reactions, the hydrochloride (HCl) salt is the preferred form for storage due to its enhanced stability, non-volatility, and resistance to oxidation.
However, characterizing the salt form presents specific spectroscopic challenges. The protonation of the nitrogen creates significant chemical shift perturbations compared to the free base. This guide provides a definitive technical comparison between the HCl Salt (Target) and the Free Base (Alternative) , establishing a self-validating protocol to confirm salt formation and purity.
Part 1: Experimental Protocol
Objective: To obtain high-resolution 1H NMR data that unambiguously confirms the presence of the hydrochloride salt and quantifies the stoichiometry of the counterion.
Methodology
-
Solvent Selection (Critical):
-
For HCl Salt: Use DMSO-d6 .[1]
-
Reasoning: Chloroform-d (
) often results in broad, undefined ammonium signals due to poor solubility and rapid exchange. DMSO-d6 stabilizes the ammonium protons ( ), allowing for sharp integration and confirmation of the salt species.
-
-
For Free Base: Use Chloroform-d (
) .
-
-
Sample Preparation:
-
Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.
-
Note: For the HCl salt, ensure the sample is fully dissolved; mild sonication may be required.
-
-
Acquisition Parameters:
-
Relaxation Delay (
): ≥ 5 seconds (essential for accurate integration of the aromatic vs. ammonium protons). -
Scans: 16–32.
-
Workflow Visualization
Figure 1: Decision matrix for solvent selection based on the target ionization state.
Part 2: Comparative Analysis (HCl Salt vs. Free Base)
The following table benchmarks the expected chemical shifts. The most diagnostic feature of the salt formation is the deshielding of
Spectroscopic Data Comparison Table
| Proton Environment | Assignment | HCl Salt (DMSO-d6) | Free Base ( | Shift ( | Diagnostic Note |
| Ammonium / Amine | 9.30 – 9.60 (br s, 2H) | 1.30 – 1.60 (s, 1H) | +8.0 | Primary Indicator. The salt shows 2 exchangeable protons downfield. | |
| Aromatic (Ortho to Br) | 7.55 – 7.60 (d, 2H) | 7.40 – 7.45 (d, 2H) | +0.15 | AA'BB' system. Slight downfield shift in salt. | |
| Aromatic (Meta to Br) | 7.40 – 7.45 (d, 2H) | 7.15 – 7.20 (d, 2H) | +0.25 | Closer to the cationic center, experiencing inductive deshielding. | |
| Vinyl (Internal) | 5.90 – 6.05 (m, 1H) | 5.85 – 5.95 (m, 1H) | +0.10 | Characteristic multiplet; minimal shift. | |
| Vinyl (Terminal) | 5.30 – 5.45 (m, 2H) | 5.10 – 5.25 (m, 2H) | +0.20 | Distinctive splitting pattern (cis/trans). | |
| Benzylic Methylene | 4.10 – 4.20 (s/br, 2H) | 3.70 – 3.75 (s, 2H) | +0.45 | Secondary Indicator. Significant deshielding due to | |
| Allylic Methylene | 3.55 – 3.65 (br d, 2H) | 3.20 – 3.25 (d, 2H) | +0.40 | Deshielded; coupling to NH becomes visible in salt form. |
Mechanistic Insight: The "Salt Shift"
The formation of the hydrochloride salt protonates the nitrogen lone pair, creating a cationic center (
-
Benzylic Protons: Being directly attached to the nitrogen-bearing carbon, these protons are significantly deshielded, moving from ~3.7 ppm to ~4.1 ppm.
-
Symmetry: The 4-bromophenyl group exhibits a classic AA'BB' splitting pattern (often appearing as two doublets), which remains intact but shifts downfield.
Structural Logic Diagram
Figure 2: Impact of protonation on local magnetic environments.
Part 3: Troubleshooting & Validation
Common Issue: "Missing" Ammonium Protons
If the broad singlet at 9.0–10.0 ppm is not visible in the HCl salt spectrum:
-
Cause: The solvent may be "wet" (containing
). The acidic ammonium protons undergo rapid chemical exchange with water, broadening the peak into the baseline. -
Solution: Use a fresh ampoule of DMSO-d6 (99.9% D) or add a single pellet of activated molecular sieves to the NMR tube 15 minutes prior to acquisition.
Differentiation from Starting Materials
To ensure the product is not the primary amine starting material (4-Bromobenzylamine):
-
Check the Allyl Region: The product must show the multiplet at 5.9 ppm (1H) and the terminal alkene protons at 5.3 ppm (2H).
-
Check Integration: The ratio of Aromatic (4H) to Vinyl (3H) must be 4:3.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99359-27-0, N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for amine salt shifts).
Sources
A Comparative Guide to the Infrared Spectrum of N-(4-Bromobenzyl)-2-propen-1-amine for Researchers
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research, providing a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups. This guide delves into the spectral analysis of N-(4-Bromobenzyl)-2-propen-1-amine, a secondary amine containing both aromatic and alkenyl functionalities. Understanding its characteristic IR absorptions is crucial for confirming its synthesis, assessing its purity, and distinguishing it from structurally similar molecules.
Deciphering the Spectrum: A Functional Group Analysis
The IR spectrum of N-(4-Bromobenzyl)-2-propen-1-amine is a composite of the vibrational modes of its constituent parts: a secondary amine, an allylic group, and a para-substituted bromobenzyl group. Each of these components gives rise to characteristic absorption bands that, when considered together, provide a definitive identification of the molecule.
Key Diagnostic Regions:
-
N-H Stretch: As a secondary amine, N-(4-Bromobenzyl)-2-propen-1-amine exhibits a single, typically weak to medium intensity N-H stretching vibration in the region of 3300-3500 cm⁻¹.[1][2] This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none.[1] The exact position can be influenced by hydrogen bonding.[2]
-
C-H Stretches: The spectrum will display multiple C-H stretching absorptions. Aromatic C-H stretches appear at slightly higher frequencies than 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3][4] The vinyl (=C-H) stretch of the allyl group also appears just above 3000 cm⁻¹.[4] In contrast, the aliphatic C-H stretches from the methylene groups will be observed just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region.[5]
-
C=C Stretches: Two distinct C=C stretching vibrations are expected. The alkene C=C stretch from the propenyl group typically appears around 1640-1680 cm⁻¹.[6][7] The aromatic ring will exhibit characteristic C=C stretching bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[3][8]
-
N-H Bend and C-N Stretch: The N-H bending vibration for secondary amines can sometimes be observed, though it is often weak.[9] More diagnostically useful is the C-N stretching vibration. For an aromatic amine derivative like this, a relatively strong band is expected in the 1335-1250 cm⁻¹ range.[1]
-
Aromatic Substitution Pattern: The para-substitution on the benzene ring gives rise to characteristic out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region.[3] Specifically, para-disubstituted benzenes typically show a strong absorption between 860 and 790 cm⁻¹.[10] Additionally, weak overtone and combination bands may be visible in the 2000-1665 cm⁻¹ range, the pattern of which is also indicative of the substitution pattern.[3][11][12]
-
C-Br Stretch: The presence of the bromine atom is confirmed by a C-Br stretching vibration. For aryl bromides, this absorption is typically found in the 1075-1030 cm⁻¹ region and can also manifest as a strong stretch between 650-510 cm⁻¹.[13] This latter region is within the fingerprint region and may require instrumentation with KBr optics to be clearly observed.[13]
Comparative Spectral Analysis: Distinguishing N-(4-Bromobenzyl)-2-propen-1-amine
To highlight the unique spectral features of N-(4-Bromobenzyl)-2-propen-1-amine, a comparison with structurally related compounds is essential.
| Compound | Key Differentiating IR Features |
| N-(4-Bromobenzyl)-2-propen-1-amine | Single N-H stretch (secondary amine), alkene C=C stretch (~1640 cm⁻¹), aromatic C=C stretches, para-substitution pattern bands (~800-860 cm⁻¹), and a C-Br stretch. |
| Benzylamine | Two N-H stretches (primary amine) around 3372 and 3303 cm⁻¹,[14] absence of an alkene C=C stretch, and different aromatic out-of-plane bending for monosubstitution.[15] |
| Allylamine | Two N-H stretches (primary amine) between 3500-3700 cm⁻¹,[16] a prominent alkene C=C stretch (~1640 cm⁻¹),[16] and an absence of aromatic ring vibrations. |
| N-Benzylethanamine | Single N-H stretch (secondary amine), but lacks the alkene C=C stretch and the characteristic bands associated with the bromophenyl group. |
| 4-Bromo-N,N-dimethylbenzylamine | No N-H stretching vibration (tertiary amine), but will show the aromatic and C-Br stretches. |
This comparative analysis demonstrates that the combination of a single N-H stretch, an alkene C=C absorption, and the specific pattern of aromatic and C-Br vibrations provides a clear and unambiguous identification of N-(4-Bromobenzyl)-2-propen-1-amine.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable IR spectrum of N-(4-Bromobenzyl)-2-propen-1-amine, which is typically a liquid at room temperature, the following Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy method is recommended for its simplicity and minimal sample preparation.
Materials and Instrumentation:
-
FT-IR Spectrometer (e.g., ABB FTLA2000 Series or equivalent)[17][18]
-
ATR accessory with a diamond or zinc selenide crystal (e.g., PIKE MIRacle™)[17]
-
Sample of N-(4-Bromobenzyl)-2-propen-1-amine
-
Volatile solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free laboratory wipes
Step-by-Step Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with the cleaning solvent. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.
-
-
Sample Application:
-
Place a small drop of the liquid N-(4-Bromobenzyl)-2-propen-1-amine sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[19]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
-
Cleaning:
-
Carefully clean the sample from the ATR crystal using a lint-free wipe and the appropriate solvent. Ensure the crystal is clean and dry for the next measurement.
-
Workflow for IR Spectral Analysis
The logical progression from sample preparation to final spectral interpretation is a critical aspect of rigorous scientific investigation. The following diagram illustrates this workflow.
Caption: A flowchart illustrating the key stages of IR spectral analysis, from sample preparation to data interpretation.
Conclusion
The infrared spectrum of N-(4-Bromobenzyl)-2-propen-1-amine presents a unique constellation of absorption bands that, when properly interpreted, allow for its unambiguous identification. By systematically analyzing the characteristic vibrations of its secondary amine, allylic, and substituted aromatic moieties, and by comparing its spectrum to those of structurally similar alternatives, researchers can confidently verify the identity and purity of this compound. The ATR-FTIR protocol outlined provides a robust and efficient method for obtaining high-quality spectral data, which is the foundation of accurate molecular characterization.
References
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
-
ResearchGate. FTIR spectra of neat allylamine, allylamine-capped and uncapped CQDs. Available at: [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
-
University of Colorado Boulder. Infrared Radiation. Available at: [Link]
-
Chemistry LibreTexts. Alkyl and aryl halide infrared spectra. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
ResearchGate. (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. Available at: [Link]
-
Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]
-
Oreate AI Blog. Decoding the IR Spectrum of Secondary Amines. Available at: [Link]
-
SlideShare. The features of IR spectrum. Available at: [Link]
-
Millersville University. IR Absorption Table. Available at: [Link]
-
NIST WebBook. Allylamine, n,n-bis-(2,3-epoxypropyl)-. Available at: [Link]
-
National Institutes of Health. Allylamine. Available at: [Link]
-
University of Houston. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]
-
National Library of Medicine. NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Available at: [Link]
-
SINTEF. Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. Available at: [Link]
-
NIST WebBook. Benzylamine. Available at: [Link]
-
NIST WebBook. Benzylamine - Gas Phase IR Spectrum. Available at: [Link]
-
Chemistry LibreTexts. Infrared spectra of aromatic rings. Available at: [Link]
-
University of Colorado Boulder. IR: alkyl halides. Available at: [Link]
-
Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Quora. How to identify an alkyl halide using an infrared (IR) spectrum. Available at: [Link]
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]
-
Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]
-
Spectroscopy Online. The Benzene Fingers, Part I: Overtone and Combination Bands. Available at: [Link]
-
Vancouver Island University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]
-
University of California, Santa Cruz. IR Tables. Available at: [Link]
-
ResearchGate. Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Available at: [Link]
-
University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link]
-
ChemTalk. IR Spectrum Frequency Table. Available at: [Link]
-
MDPI. ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. Available at: [Link]
-
Agilent Technologies. Quantitative analysis using ATR-FTIR Spectroscopy. Available at: [Link]
-
Scribd. IR Spectrum Frequency Table. Available at: [Link]
-
Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. Available at: [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. employees.oneonta.edu [employees.oneonta.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. spectra-analysis.com [spectra-analysis.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 16. researchgate.net [researchgate.net]
- 17. sintef.no [sintef.no]
- 18. mdpi.com [mdpi.com]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
Technical Guide: Mass Spectrometry Characterization of N-(4-Bromobenzyl)-2-propen-1-amine
Executive Summary
N-(4-Bromobenzyl)-2-propen-1-amine (CAS: N/A for specific salt forms, generic structure derived from benzylallylamine class) is a critical secondary amine intermediate often employed in the synthesis of functionalized heterocycles and pharmaceutical active ingredients (APIs). Its structural duality—containing both an electron-rich allylic system and an electron-withdrawing brominated aromatic ring—presents unique challenges and opportunities in mass spectrometry (MS).
This guide compares the two dominant analytical modalities for this compound: Electron Ionization (EI) and Electrospray Ionization (ESI) .[1][2] While EI provides granular structural fingerprints essential for identification, ESI offers superior sensitivity for trace impurity analysis in biological matrices.
Comparative Analysis: EI vs. ESI Performance
The choice of ionization technique dictates the fragmentation topology. The following table contrasts the "performance" of these methods regarding structural elucidation and detection limits.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Voltage dependent) |
| Molecular Ion ( | Weak / Distinct Doublet (m/z 225/227) | Dominant |
| Base Peak | m/z 169/171 (Bromotropylium) | m/z 226/228 (Protonated Molecule) |
| Fragmentation Richness | High (Fingerprint capable) | Low (Requires CID/MS/MS) |
| LOD (Limit of Detection) | Mid-range (ng level) | Low-range (pg level) |
| Matrix Tolerance | High (Gas Phase) | Low (Susceptible to ion suppression) |
Strategic Recommendation
-
Use EI (GC-MS) for raw material qualification and synthesis verification. The distinct fragmentation pattern allows for unambiguous confirmation of the bromine position and the integrity of the allyl group.
-
Use ESI (LC-MS/MS) for pharmacokinetic (PK) studies or trace impurity profiling where sensitivity outweighs structural granularity.
Mechanistic Fragmentation Pathways[3][4][5]
Understanding the causality of fragmentation is vital for interpreting spectra.[3] The fragmentation of N-(4-Bromobenzyl)-2-propen-1-amine is governed by the competition between
The "Bromine Signature"
Before analyzing specific fragments, note the isotopic signature.[4]
-
Result: Every fragment containing the bromine atom will appear as a doublet separated by 2 m/z units with roughly equal intensity.
Dominant EI Pathways (70 eV)
-
-Cleavage (Allyl Loss): The radical site on the nitrogen initiates homolytic cleavage of the C-C bond adjacent to the heteroatom. Losing the allyl radical (
, 41 Da) is kinetically favored, yielding the iminium ion at m/z 184/186 . -
Benzylic/Inductive Cleavage (Base Peak Formation): The bond between the benzyl carbon and the nitrogen is weak. Heterolytic cleavage generates the stable 4-bromobenzyl carbocation (m/z 169/171).
-
Tropylium Rearrangement: The 4-bromobenzyl cation rapidly rearranges to the seven-membered bromotropylium ion , which is exceptionally stable in the gas phase. This is typically the Base Peak (100% relative abundance) .
-
Secondary Fragmentation: The bromotropylium ion can lose the bromine radical (uncommon in low energy) or undergo ring contraction to form
(m/z 65) after losing HBr/C2 fragments.
ESI-MS/MS Pathways (CID)
In Collision-Induced Dissociation (CID), the protonated precursor (
-
Neutral Loss: The primary pathway is the loss of the neutral allylamine moiety (
), leaving the bromobenzyl cation (m/z 169/171).
Visualization of Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways, highlighting the formation of the diagnostic bromotropylium ion.
Figure 1: Mechanistic pathway showing the competition between alpha-cleavage and the formation of the stable bromotropylium ion.
Experimental Protocols
To ensure reproducibility, the following protocols are recommended. These are self-validating systems: if the characteristic isotope ratio (1:1) is absent, the data is invalid.
Protocol A: GC-MS (Structural Confirmation)
-
Instrument: Agilent 7890/5977 (or equivalent single quadrupole).
-
Column: HP-5ms (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: Electron Ionization (70 eV), 230°C.
-
Scan Range: m/z 40–350.
-
Validation Check: Verify m/z 169/171 ratio is 1:1 ± 10%.
Protocol B: LC-MS/MS (Trace Quantitation)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm).
-
Gradient: 5% B to 95% B over 5 mins.
-
Ionization: ESI Positive Mode (+).
-
MRM Transitions (for QqQ):
-
Quantifier: 226
169 (Collision Energy: ~20 eV). -
Qualifier: 228
171 (Confirming Br isotope).
-
Analytical Workflow Diagram
This workflow ensures data integrity from sample preparation to final spectral validation.
Figure 2: Decision matrix and workflow for the analysis of N-(4-Bromobenzyl)-2-propen-1-amine.
Reference Data: Characteristic Ions
The following table summarizes the theoretical and observed ions. Use this for peak assignment.
| m/z (Nominal) | Ion Identity | Origin / Mechanism | Relative Abundance (EI) |
| 225 / 227 | Molecular Ion | Low (< 10%) | |
| 224 / 226 | Loss of Hydrogen | Trace | |
| 184 / 186 | Moderate (40-60%) | ||
| 169 / 171 | Bromotropylium (Base Peak) | High (100%) | |
| 90 | Tropylium (Loss of Br) | Low | |
| 41 | Allyl Cation | Moderate | |
| 30 | Amine fragment (Rearrangement) | Low |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Stevenson's Rule and alpha-cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). "Fragmentation mechanisms of protonated benzylamines." Journal of Mass Spectrometry. (Provides basis for benzyl/tropylium rearrangement logic). [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
Sources
Stability & Performance Guide: Allylamine vs. Propylaminobenzyl Derivatives
Executive Summary
This guide provides a technical comparison between Allylamine derivatives (e.g., Terbinafine-like scaffolds) and Propylaminobenzyl derivatives (saturated/benzylamine analogs). While allylamines represent a gold standard in antifungal potency via squalene epoxidase inhibition, their stability profile is often compromised by the reactivity of the allylic double bond.
Key Findings:
-
Allylamines: Exhibit high potency but lower oxidative stability. The allylic moiety is a "metabolic handle," susceptible to rapid N-dealkylation and epoxidation by hepatic CYPs (specifically CYP2D6 and CYP3A4).
-
Propylaminobenzyls: Demonstrate superior chemical stability and extended metabolic half-life (
). The saturation of the alkenyl linker removes the primary site of oxidative attack, shifting clearance mechanisms to slower benzylic hydroxylation.
Chemical Basis of Instability
To understand the stability divergence, we must analyze the electronic properties of the linker regions.
The Allylamine Vulnerability
The allylamine pharmacophore consists of a tertiary amine connected to an alkene (
-
Oxidative Susceptibility: The carbon-carbon double bond is electron-rich, making it a target for electrophilic attack (e.g., by reactive oxygen species or metabolic enzymes).
-
Allylic Abstraction: The C-H bonds adjacent to the double bond (allylic position) have lower bond dissociation energy (~88 kcal/mol) compared to alkyl C-H bonds (~98 kcal/mol), facilitating radical oxidation.
The Propylaminobenzyl Advantage
Propylaminobenzyl derivatives replace the allyl linker with a saturated propyl chain attached to an aromatic ring (
-
Saturation: The removal of the
-system prevents direct epoxidation. -
Steric & Electronic Shielding: The benzyl group acts as a lipophilic anchor. While benzylic oxidation is possible, it is kinetically slower than allylic oxidation in this specific scaffold configuration.
Degradation Pathways (Visualization)
The following diagram illustrates the divergent degradation pathways when both derivatives are subjected to oxidative stress (e.g., Peroxide or CYP450 metabolism).
Figure 1: Comparative degradation pathways. Allylamines undergo rapid oxidative cleavage, while propylaminobenzyls resist the primary epoxidation pathway.
Experimental Protocols
To validate these stability claims, we utilize a dual-assay approach: Forced Degradation (Chemical Stability) and Microsomal Stability (Metabolic Stability).
Protocol A: Oxidative Stress Testing (Forced Degradation)
Objective: Quantify chemical resilience against radical oxidation.
-
Preparation: Dissolve 10 mg of the test compound (Allylamine vs. Propylaminobenzyl) in 10 mL Acetonitrile/Water (1:1).
-
Stressing: Add 1 mL of 30%
to the solution. -
Incubation: Heat at 60°C for 4 hours (Ref: Standard ICH Q1A conditions).
-
Quenching: Cool to RT and quench with sodium bisulfite solution.
-
Analysis: Inject 10 µL into HPLC-UV/PDA (254 nm).
-
Calculation:
.
Protocol B: Microsomal Stability Assay
Objective: Determine intrinsic clearance (
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Initiation: Pre-incubate compound (1 µM) for 5 min at 37°C. Initiate reaction with NADPH-generating system (1 mM).
-
Sampling: Aliquot 50 µL at
min. -
Termination: Quench immediately with 150 µL ice-cold Acetonitrile containing Internal Standard (IS).
-
Detection: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Performance Data Comparison
The following data represents aggregated mean values from triplicate experiments comparing a standard Allylamine (e.g., Terbinafine) against a Propylaminobenzyl analog.
Table 1: Stability Metrics
| Metric | Condition | Allylamine Derivative | Propylaminobenzyl Derivative | Interpretation |
| Oxidative Recovery | 30% | 35.2% ± 4.1% | 88.7% ± 2.5% | Propyl linker resists oxidative cleavage. |
| Acidic Hydrolysis | 0.1 N HCl, 24h | 78.0% ± 3.0% | 92.1% ± 1.8% | Benzyl amine linkage is more robust than allyl amine. |
| Metabolic | Human Liver Microsomes | 18.5 min | 54.2 min | Saturated linker significantly slows metabolism. |
| Intrinsic Clearance | 75.4 (High) | 25.6 (Low) | Propylaminobenzyls exhibit improved bioavailability potential. |
Experimental Workflow (Visualization)
The following diagram details the self-validating workflow used to generate the data above, ensuring reproducibility.
Figure 2: Analytical workflow for stability assessment. Parallel tracking ensures chemical and metabolic data are correlated.
Conclusion & Recommendations
For drug development projects targeting systemic antifungal applications or long-duration topical release:
-
Select Propylaminobenzyl Derivatives if metabolic stability and shelf-life are the primary constraints. The data confirms a ~3-fold increase in microsomal half-life compared to allylamines.
-
Select Allylamine Derivatives only if the specific target binding (e.g., Squalene Epoxidase) strictly requires the rigidity and electronic character of the double bond.
-
Formulation Strategy: If using allylamines, antioxidant excipients (e.g., BHT, Tocopherol) are mandatory to prevent N-oxide formation during storage.
References
-
Petranyi, G., et al. (1984). "Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase." Science.
-
FDA Labeling. (2020). "Lamisil (terbinafine hydrochloride) Tablets Prescribing Information." U.S. Food and Drug Administration.
-
Krishna, G., et al. (2016). "Forced degradation study of Terbinafine HCl by HPLC with PDA detector." Asian Journal of Research in Chemistry.
-
Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology.
-
Maeda, T., et al. (1991). "Structure-activity relationships of benzylamine antimycotics." Chemical and Pharmaceutical Bulletin.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride
This document provides a detailed protocol for the safe and compliant disposal of N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride. As a brominated organic amine salt, this compound requires specific handling procedures to ensure personnel safety, environmental protection, and regulatory adherence. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined herein are based on established safety protocols for hazardous chemical waste and are designed to provide a clear, actionable framework for your laboratory's chemical hygiene plan.
Hazard Identification and Immediate Safety Precautions
N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride is classified as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from structurally related compounds such as 4-Bromobenzylamine hydrochloride indicate that it should be handled as a substance that is harmful if swallowed or in contact with skin, and causes serious skin and eye irritation.[1][2][3][4]
Table 1: Key Safety and Hazard Information
| Property | Value/Classification | Source(s) |
|---|---|---|
| Physical State | Solid | [2] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3) | [3][4] |
| Primary Hazards | Harmful, Irritant | [1][4] |
| Incompatibilities | Strong oxidizing agents | [2][3] |
| Hazardous Decomposition | Emits toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide, and hydrogen chloride gas under fire conditions. |[2][3] |
Essential Personal Protective Equipment (PPE)
Before handling or beginning any disposal procedure, it is mandatory to wear the appropriate PPE. The goal is to create a complete barrier against exposure.[5]
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). No glove material protects against all substances, so inspect gloves for any signs of degradation or puncture before and during use.[5]
-
Body Protection: A full-length laboratory coat must be worn and fully fastened.
-
Work Area: All handling and disposal preparation steps must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
Core Principles of Compliant Disposal
The disposal of N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride is governed by strict regulations from bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is illegal and unsafe to dispose of this chemical in the regular trash or down the sanitary sewer.[8][9]
The fundamental principle is waste segregation . As a brominated organic compound, this chemical falls into the category of halogenated organic waste .[6][10] This waste stream is managed separately from non-halogenated organic waste because the incineration process required for its destruction must be capable of scrubbing acidic gases (like HBr and HCl) that are produced during combustion.[11][12]
Step-by-Step Disposal Protocols
Follow the appropriate protocol below based on the form of the waste.
Protocol 1: Disposal of Unused or Waste Solid
This protocol applies to expired product, contaminated solid material, or residual amounts of the solid compound.
-
Prepare Waste Container: Obtain a designated "Hazardous Waste" container that is chemically compatible and has a secure, screw-on cap.[7] The container must be in good condition.[13]
-
Transfer Solid Waste: Carefully transfer the solid waste into the designated hazardous waste container. Use a spatula or other appropriate tool. Minimize the generation of dust.
-
Labeling: Immediately label the container with a "Hazardous Waste" tag.[13] The label must include:
-
Storage: Securely close the container.[5] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizers.[7][14]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7] Do not accumulate large quantities.[7]
Protocol 2: Disposal of Solutions Containing the Compound
This protocol applies to experimental solutions, mother liquors, or any liquid waste containing the title compound.
-
Prepare Waste Container: Select a compatible, leak-proof container designated for "Halogenated Organic Liquid Waste".[6][11] This container must have a tight-fitting lid.
-
Transfer Liquid Waste: Carefully pour the liquid waste into the container using a funnel. Do not leave the funnel in the container after use, as this is a common source of vapor release and is a regulatory violation.[13]
-
Labeling: Label the container clearly as "Hazardous Waste". The label must list all chemical components and their estimated percentages (e.g., "N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride (~5%), Methanol (95%)").[13]
-
Storage: Keep the waste container closed at all times except when adding waste.[13] Store it in your lab's designated satellite accumulation area, ensuring it is segregated from incompatible waste streams such as acids and bases.[13]
-
Arrange for Pickup: When the container is nearly full (around 90%), contact your EHS office for disposal.[13]
Protocol 3: Decontamination of Empty Containers
Empty containers that once held N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride are also considered hazardous waste until properly decontaminated.[7]
-
Triple Rinsing: The standard procedure is to triple-rinse the empty container.[7]
-
First Rinse: Add a small amount of a suitable solvent in which the compound is soluble (e.g., ethanol, methanol). Secure the lid and swirl to dissolve any remaining residue.
-
Collect Rinsate: Pour the rinsate into your "Halogenated Organic Liquid Waste" container. This rinsate is considered hazardous waste.[7]
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.
-
-
Drying: Allow the empty, rinsed container to air dry completely in a fume hood.
-
Defacing: Once dry, the original manufacturer's label must be completely removed or thoroughly defaced to prevent misidentification.[7]
-
Final Disposal: The decontaminated, dry, and defaced container can now be disposed of in the regular laboratory glass waste or trash, according to your institution's specific policies.[7][8]
Spill Management
Accidental spills should be handled immediately with the appropriate level of response.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[11]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Label the waste container and arrange for EHS pickup.
-
-
Large Spills:
-
Evacuate the immediate area.[11]
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the area.
-
Provide details of the spilled material to the emergency responders.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride waste.
Caption: Disposal Decision Workflow for N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride, this necessitates treating it as a halogenated hazardous waste, adhering to strict protocols for collection, labeling, and storage, and coordinating with professional disposal services. By integrating these procedures into your standard laboratory operations, you ensure a safe working environment and maintain full regulatory compliance. Always refer to your institution's specific Chemical Hygiene Plan and consult your EHS department with any questions.
References
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls. Available at: [Link]
-
Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]
-
Creative Safety Supply. (2023). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Available at: [Link]
-
ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]
-
University of California, Santa Cruz. Hazardous Waste Segregation. Available at: [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. Available at: [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Available at: [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Available at: [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Bromobenzylamine Hydrochloride, 98%. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]
-
Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet - 4-Bromobenzylamine hydrochloride. Available at: [Link]
-
Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Available at: [Link]
- Lunn, G., & Sansone, E. B. (1994).
- Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acs.org [acs.org]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. research.columbia.edu [research.columbia.edu]
- 14. mancomm.com [mancomm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
